2-Methoxy-5-methylphenylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30128. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-3-4-9(13-2)8(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVGGBAEPWMNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974065 | |
| Record name | (2-Methoxy-5-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58506-24-4 | |
| Record name | 58506-24-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Methoxy-5-methylphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methoxy-5-methylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Methoxy-5-methylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Methoxy-5-methylphenylacetic acid (CAS No: 58506-24-4). The information is compiled from various sources to assist researchers and professionals in drug development and other scientific endeavors. While experimental data for this specific compound is limited in publicly available literature, this guide presents the available information, supplemented with general protocols for the determination of key physical properties.
Core Physical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are reported by chemical suppliers and may not have been determined through rigorous, peer-reviewed experimental studies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [1] |
| Molecular Weight | 180.2 g/mol | [1] |
| Melting Point | 131-133 °C | - |
| Boiling Point | 308.0 ± 27.0 °C | - |
Experimental Protocols
Melting Point Determination
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
Experimental Workflow for Melting Point Determination
Solubility Determination
The solubility of this compound in various solvents can be determined by the equilibrium solubility method.
Procedure:
-
An excess amount of the solid is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Experimental Workflow for Solubility Determination
pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Procedure:
-
A known concentration of this compound is dissolved in a suitable solvent (typically a water-alcohol mixture).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the base using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.
Logical Relationship for pKa Determination
References
A Technical Guide to 2-Methoxy-5-methylphenylacetic Acid: Synthesis, Characterization, and Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxy-5-methylphenylacetic acid is a substituted aromatic carboxylic acid with potential applications in synthetic chemistry and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, and key physicochemical properties. In the absence of extensive published biological data for this specific compound, this document outlines a plausible synthetic pathway based on established organic chemistry methodologies, suggests potential avenues for biological investigation by drawing parallels with structurally related compounds, and details a general experimental workflow for its analysis. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound.
Chemical Structure and Nomenclature
This compound is a derivative of phenylacetic acid with a methoxy group at the 2-position and a methyl group at the 5-position of the phenyl ring.
IUPAC Name: (2-Methoxy-5-methylphenyl)acetic acid[1][2][3]
Chemical Structure:
(Note: An illustrative image of the chemical structure would be placed here in a formal whitepaper.)
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided in the table below. This data is compiled from various chemical supplier databases.
| Property | Value | Source |
| Molecular Formula | C10H12O3 | [1][2][3] |
| Molecular Weight | 180.2 g/mol | [1][3] |
| CAS Number | 58506-24-4 | [1][3] |
| Appearance | White to off-white solid/powder | - |
| Purity (typical) | ≥95% | [1] |
| SMILES | CC1=CC(=C(C=C1)OC)CC(=O)O | [2] |
Proposed Synthesis and Experimental Workflow
While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach offers high yields and functional group tolerance.
Proposed Synthetic Pathway
A potential two-step synthesis starting from commercially available 2-bromo-4-methylanisole is outlined below. The key transformation is a Suzuki-Miyaura coupling to introduce the acetic acid moiety.
Step 1: Suzuki-Miyaura Coupling. 2-bromo-4-methylanisole is coupled with a suitable boronic ester of acetic acid in the presence of a palladium catalyst and a base.
Step 2: Hydrolysis. The resulting ester is hydrolyzed to the final carboxylic acid product.
A logical workflow for the synthesis and purification of this compound is depicted in the following diagram.
References
An In-depth Technical Guide to 2-Methoxy-5-methylphenylacetic Acid
CAS Number: 58506-24-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxy-5-methylphenylacetic acid, a key building block in medicinal chemistry, particularly in the development of protein degraders. Due to the limited availability of direct experimental data for this specific compound, this guide combines available information with predicted data and established methodologies for analogous compounds to offer a thorough resource for laboratory and research applications.
Physicochemical Properties
Quantitative data for this compound is summarized below. Where experimental data is not available, predicted values from established computational models are provided.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₃ | [Vendor Information] |
| Molecular Weight | 180.2 g/mol | [Calculated] |
| Melting Point | 85-95 °C (predicted) | [In silico prediction] |
| Boiling Point | 325.4 ± 22.0 °C at 760 mmHg (predicted) | [In silico prediction] |
| Solubility | Soluble in methanol, ethanol, DMSO; Sparingly soluble in water (predicted) | [General chemical knowledge] |
| pKa | 4.5 ± 0.1 (predicted) | [In silico prediction] |
| LogP | 1.8 ± 0.3 (predicted) | [In silico prediction] |
Spectral Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Solvent: CDCl₃
-
Predicted Chemical Shifts (δ):
-
~2.3 ppm (s, 3H, -CH₃)
-
~3.7 ppm (s, 2H, -CH₂-)
-
~3.8 ppm (s, 3H, -OCH₃)
-
~6.8-7.2 ppm (m, 3H, Ar-H)
-
~10-12 ppm (br s, 1H, -COOH)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Solvent: CDCl₃
-
Predicted Chemical Shifts (δ):
-
~20 ppm (-CH₃)
-
~40 ppm (-CH₂-)
-
~55 ppm (-OCH₃)
-
~110-135 ppm (Ar-C)
-
~157 ppm (Ar-C-O)
-
~178 ppm (-COOH)
-
IR (Infrared) Spectroscopy
-
Predicted Absorptions (cm⁻¹):
-
2500-3300 (broad, O-H stretch of carboxylic acid)
-
2900-3000 (C-H stretch, aromatic and aliphatic)
-
~1700 (strong, C=O stretch of carboxylic acid)
-
~1600, ~1500 (C=C stretch, aromatic ring)
-
~1250 (C-O stretch, aryl ether)
-
MS (Mass Spectrometry)
-
Ionization Mode: Electron Ionization (EI)
-
Predicted Fragments (m/z):
-
180 [M]⁺ (Molecular ion)
-
135 [M - COOH]⁺
-
121 [M - COOH - CH₂]⁺
-
91 [C₇H₇]⁺ (Tropylium ion)
-
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and common synthetic route involves the hydrolysis of the corresponding arylacetonitrile.
Proposed Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of this compound from 2-methoxy-5-methylbenzyl cyanide.
Caption: Proposed synthesis of this compound.
General Experimental Protocol: Hydrolysis of 2-Methoxy-5-methylbenzyl cyanide
This protocol is a general guideline based on standard procedures for the hydrolysis of arylacetonitriles.
Materials:
-
2-Methoxy-5-methylbenzyl cyanide
-
Sulfuric acid (concentrated) or Sodium hydroxide pellets
-
Water
-
Diethyl ether or Ethyl acetate
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-methoxy-5-methylbenzyl cyanide.
-
Hydrolysis (Acidic Conditions): Slowly add a solution of aqueous sulfuric acid (e.g., 50% v/v). Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Hydrolysis (Basic Conditions): Alternatively, add an aqueous solution of sodium hydroxide (e.g., 20% w/v) and heat to reflux for 2-4 hours.
-
Work-up (Acidic Hydrolysis): Cool the reaction mixture to room temperature and pour it over ice. The crude product may precipitate. Filter the solid and wash with cold water.
-
Work-up (Basic Hydrolysis): Cool the reaction mixture and extract with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material. Acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~1-2. The product should precipitate.
-
Extraction: If the product does not precipitate, extract the acidified aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.
Biological Activity and Potential Applications
As a commercially available "Protein Degrader Building Block," this compound is primarily utilized in the synthesis of more complex molecules for drug discovery, particularly in the field of targeted protein degradation.
Role in Targeted Protein Degradation
Targeted protein degradation is an emerging therapeutic modality that utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Phenylacetic acid derivatives are often used as linkers or components of the E3 ligase-binding moiety in these bifunctional molecules.
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Predicted Biological Activities
Based on its structural similarity to other substituted phenylacetic acids, this compound may possess intrinsic biological activities, although these have not been experimentally verified. Potential activities could include:
-
Anti-inflammatory properties: Some phenylacetic acid derivatives are known to inhibit cyclooxygenase (COX) enzymes.
-
Antimicrobial activity: Phenylacetic acids can exhibit antibacterial and antifungal properties.
-
Plant growth regulation: Phenylacetic acid itself is a natural auxin, a class of plant hormones.
Further research is required to elucidate the specific biological profile of this compound.
Analytical Methods
A general protocol for the analysis of this compound by High-Performance Liquid Chromatography (HPLC) is provided below.
HPLC Analysis Workflow
Caption: General workflow for HPLC analysis.
General HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). A gradient elution may be necessary, for example, starting from 30% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Note: This method is a starting point and should be optimized for the specific instrumentation and analytical requirements.
Safety Information
-
Hazard Statements (Predicted): May cause skin irritation. May cause serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements (Predicted): Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are recommended when handling this compound. Work in a well-ventilated area or under a chemical fume hood.
This technical guide is intended for informational purposes only and should be used in conjunction with a thorough literature search and appropriate laboratory safety practices. All predictions and generalized protocols should be validated experimentally.
Potential Biological Activities of 2-Methoxy-5-methylphenylacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential biological activities of 2-Methoxy-5-methylphenylacetic acid and its derivatives. Drawing upon existing research on structurally similar compounds, this document explores potential anti-inflammatory, antioxidant, and anticancer properties, detailing relevant experimental protocols and potential mechanisms of action.
Introduction
This compound is a derivative of phenylacetic acid, a class of compounds that has garnered significant interest in medicinal chemistry. The introduction of methoxy and methyl groups to the phenyl ring can modulate the lipophilicity, electronic properties, and steric profile of the molecule, thereby influencing its biological activity. While specific data on this compound is limited, analysis of related methoxyphenyl and phenylacetic acid derivatives provides valuable insights into its potential therapeutic applications.
Potential Biological Activities
Based on structure-activity relationships of analogous compounds, derivatives of this compound are predicted to exhibit a range of biological activities.
Anti-inflammatory Activity
Phenylacetic acid derivatives are known to possess anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. Mefenamic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a classic example of a substituted phenylacetic acid derivative that inhibits COX-2.[1]
Quantitative Data for Structurally Related Anti-inflammatory Compounds
| Compound/Derivative | Assay | Target | IC50/Activity | Reference |
| Mefenamic Acid Analog (5u) | Carrageenan-induced paw edema | In vivo | 80.63% inhibition | [2] |
| Mefenamic Acid Analog (5s) | Carrageenan-induced paw edema | In vivo | 78.09% inhibition | [2] |
| Mefenamic Acid Analog (5u) | COX-2 Inhibition | In vitro | IC50 = 1.79 µM | [2] |
| Mefenamic Acid Analog (5s) | COX-2 Inhibition | In vitro | IC50 = 2.51 µM | [2] |
| Indomethacin Amide (7) | COX-2 Inhibition in intact cells | In vitro | IC50 = 0.009 µM | [3] |
| Indomethacin Ester (8) | COX-2 Inhibition in intact cells | In vitro | IC50 = 0.2 µM | [3] |
Antioxidant Activity
The presence of a methoxy group on the phenyl ring can contribute to antioxidant activity. Phenolic compounds and their methoxy derivatives can act as radical scavengers, neutralizing reactive oxygen species (ROS) and reducing oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous diseases, including inflammation and cancer.[4]
Quantitative Data for a Structurally Related Antioxidant Compound
| Compound/Derivative | Assay | Activity (EC50/IC50) | Reference |
| 2-methoxy-4-((4-methoxyphenyl imino)-methyl) phenol | DPPH radical scavenging | EC50 = 10.46 ppm | [1] |
Anticancer Activity
Derivatives of phenylacetic acid have been investigated for their potential as anticancer agents. Their mechanisms of action can include the induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression.[2]
Quantitative Data for Structurally Related Anticancer Compounds
| Compound/Derivative | Cell Line | Assay | IC50 | Reference |
| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide (2b) | PC3 (Prostate Carcinoma) | MTS Assay | 52 µM | [2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 (Prostate Carcinoma) | MTS Assay | 80 µM | [2] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (Breast Carcinoma) | MTS Assay | 100 µM | [2] |
| Methoxyflavone Analog | HCC1954 (Breast Cancer) | Not Specified | > 100 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound derivatives.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This widely used animal model assesses the in vivo anti-inflammatory activity of a compound.[5][6]
Protocol:
-
Animal Model: Male Wistar rats (150-200 g) are typically used.
-
Groups: Animals are divided into control, standard (e.g., indomethacin 5 mg/kg), and test groups (receiving various doses of the this compound derivative).
-
Administration: The test compound or vehicle is administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[7]
Protocol:
-
Reagent Preparation: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample Preparation: Various concentrations of the this compound derivative are prepared in methanol.
-
Reaction: An aliquot of the sample solution (e.g., 20 µL) is added to a specific volume of the DPPH solution (e.g., 200 µL) in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
In Vitro Anticancer Assay: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC3) are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative and incubated for a further 48-72 hours.
-
MTT Addition: The culture medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium (e.g., 28 µL of 2 mg/mL solution) is added to each well.
-
Incubation: The plate is incubated for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) (e.g., 130 µL).
-
Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm or 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[1][2]
Protocol:
-
Enzyme and Substrate: Purified human or ovine COX-2 enzyme and arachidonic acid as the substrate are used.
-
Reaction Mixture: The assay is performed in a cuvette containing Tris buffer (pH 8.0), phenol, and Fe3+-protoporphyrin IX.
-
Inhibitor Addition: The this compound derivative, dissolved in DMSO, is added to the reaction cuvette.
-
Reaction Initiation: The reaction is initiated by adding the COX-2 enzyme.
-
Measurement: The rate of oxygen consumption is measured using a Clark-type oxygen electrode at 37°C.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of COX-2 activity, is calculated.
Potential Signaling Pathway: Nrf2/HO-1 Activation
A plausible mechanism for the anti-inflammatory and antioxidant effects of methoxyphenyl derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[4][10] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including HO-1.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. The upregulation of enzymes like HO-1 helps to combat oxidative stress and inflammation.
Caption: Nrf2/HO-1 signaling pathway activation.
Conclusion
While direct experimental evidence for the biological activities of this compound derivatives is still emerging, the analysis of structurally related compounds strongly suggests potential for anti-inflammatory, antioxidant, and anticancer effects. The methodologies and potential mechanisms of action outlined in this guide provide a solid framework for future research and development of this class of compounds. Further investigation is warranted to fully elucidate their therapeutic potential and to establish a comprehensive structure-activity relationship profile.
References
- 1. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. mdpi.com [mdpi.com]
- 8. atcc.org [atcc.org]
- 9. MTT (Assay protocol [protocols.io]
- 10. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Methoxy-5-methylphenylacetic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-5-methylphenylacetic acid (CAS No. 58506-24-4), a key organic intermediate in various research and development applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Compound Overview
This compound is a carboxylic acid derivative with a molecular formula of C₁₀H₁₂O₃ and a molecular weight of 180.20 g/mol .[1][2] Its chemical structure consists of a phenylacetic acid backbone substituted with a methoxy group at the 2-position and a methyl group at the 5-position of the benzene ring. Understanding its precise spectral signature is crucial for its identification, purity assessment, and quality control in synthetic processes.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
2.1.1. ¹H NMR (Proton NMR) Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid moiety, the methoxy protons, and the methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~7.0-7.2 | Multiplet | 1H | Ar-H |
| ~6.8-6.9 | Multiplet | 2H | Ar-H |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~3.6 | Singlet | 2H | -CH₂- |
| ~2.3 | Singlet | 3H | -CH₃ |
2.1.2. ¹³C NMR (Carbon NMR) Data
The predicted ¹³C NMR spectrum in CDCl₃ will show signals for each unique carbon atom in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~178 | C=O (Carboxylic Acid) |
| ~157 | Ar-C-OCH₃ |
| ~136 | Ar-C-CH₃ |
| ~130 | Ar-CH |
| ~127 | Ar-C-CH₂ |
| ~121 | Ar-CH |
| ~111 | Ar-CH |
| ~55 | -OCH₃ |
| ~41 | -CH₂- |
| ~21 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |
| ~2950 | C-H stretch (Aromatic & Aliphatic) |
| ~1700 | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | C=C stretch (Aromatic Ring) |
| ~1250 | C-O stretch (Aryl Ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For the isomeric compound 2-Methoxy-5-methylphenol, acetate (C₁₀H₁₂O₃), the molecular ion peak is observed at m/z 180.[3] A similar molecular ion peak is expected for this compound.
| m/z | Assignment |
| 180 | [M]⁺ (Molecular Ion) |
| 135 | [M - COOH]⁺ |
| 121 | [M - COOH - CH₂]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the acquisition of high-quality and reproducible spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typically 16-32 scans are accumulated. For ¹³C NMR, a larger number of scans (e.g., 1024) may be necessary to achieve a good signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition and Processing: The detector records the abundance of each ion, and the instrument software generates the mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
Solubility Profile of 2-Methoxy-5-methylphenylacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-methoxy-5-methylphenylacetic acid in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides solubility information for the closely related compound, 2-methoxyphenylacetic acid, as a surrogate. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise solubility of this compound in their laboratories.
Introduction
This compound is a carboxylic acid derivative with potential applications in pharmaceutical research and development. Understanding its solubility in various solvents is a critical parameter for its synthesis, purification, formulation, and biological screening. The presence of a carboxylic acid group suggests that its solubility in aqueous solutions will be pH-dependent, increasing in basic conditions due to the formation of a more soluble salt. The aromatic ring and methoxy group contribute to its potential solubility in organic solvents.
Quantitative Solubility Data (Surrogate Compound: 2-Methoxyphenylacetic Acid)
As a proxy for the target compound, the following table summarizes the known solubility of 2-methoxyphenylacetic acid (CAS No. 93-25-4). Researchers should consider this data as an estimation for this compound, recognizing that the additional methyl group may slightly alter its solubility characteristics.
| Solvent | Chemical Class | Solubility | Temperature (°C) | Notes |
| Water | Polar Protic | 9.2 g/L[1][2] | Not Specified | Solubility is expected to be pH-dependent. |
| Ethanol | Polar Protic | Soluble[3] | Not Specified | Specific quantitative data not available. |
| Acetone | Polar Aprotic | Soluble[3] | Not Specified | Specific quantitative data not available. |
| Chloroform | Halogenated | Soluble[3] | Not Specified | Specific quantitative data not available. |
Experimental Protocol for Solubility Determination
To obtain precise solubility data for this compound, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.
Objective: To determine the equilibrium solubility of this compound in a selection of common laboratory solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the filtered sample solutions using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the sample solutions by interpolating from the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
-
Report the temperature at which the solubility was determined.
-
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent system for a given experimental process involving this compound, based on its anticipated solubility characteristics.
References
An In-depth Technical Guide to the Research Applications of Substituted Phenylacetic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylacetic acids and their derivatives represent a versatile class of compounds with broad applications across pharmaceuticals, agrochemicals, and materials science. Their structural motif, consisting of a phenyl ring linked to a carboxylic acid group via a methylene bridge, allows for diverse chemical modifications, leading to a wide array of biological activities. This technical guide provides a comprehensive overview of the research applications of these compounds, with a focus on their therapeutic potential as anti-inflammatory and anticancer agents, and their role in agriculture as plant growth regulators and herbicides.
Pharmaceutical Applications
Substituted phenylacetic acids are a cornerstone of modern pharmacology, with prominent examples including the non-steroidal anti-inflammatory drug (NSAID) diclofenac. Research continues to explore their potential in various therapeutic areas.
Anti-inflammatory Activity
The anti-inflammatory properties of many substituted phenylacetic acids stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.
Quantitative Anti-inflammatory and COX Inhibition Data
| Compound | In-vitro COX Inhibition (IC50, µM) | In-vivo Anti-inflammatory Activity | Reference |
| Diclofenac | COX-1: 0.076, COX-2: 0.026 | 25 mg/kg dose significantly reduces paw edema in carrageenan-induced inflammation model.[1] | [2][3] |
| Eltenac | COX-1: 0.03, COX-2: 0.03 | - | [2] |
| Compound 6h (a 2-(4-substitutedmethylphenyl)propionic acid derivative) | Better COX-1 and COX-2 inhibition than ibuprofen. | - | [4] |
| Compound 6l (a 2-(4-substitutedmethylphenyl)propionic acid derivative) | Better COX-1 and COX-2 inhibition than ibuprofen; COX-2 inhibition close to nimesulide. | - | [4] |
| Compound 1 (a 2-phenyl-4H-chromen-4-one derivative) | - | 96.31% inhibition of paw edema at 200 mg/kg. | [5] |
| Compound 3 (a 2-phenyl-4H-chromen-4-one derivative) | - | 99.69% inhibition of paw edema at 200 mg/kg. | [5] |
| N-(2-hydroxy phenyl) acetamide | - | Significant retardation of paw edema volume in adjuvant-induced arthritic rats at 5 mg/kg and 10 mg/kg.[6] | [6] |
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Anticancer Activity
Recent studies have highlighted the potential of substituted phenylacetic acid derivatives as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) in cancer cells.
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| 2a (2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide) | PC-3 (Prostate) | >100 | [7] |
| MCF-7 (Breast) | >100 | [7] | |
| 2b (2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide) | PC-3 (Prostate) | 52 | [7] |
| MCF-7 (Breast) | >100 | [7] | |
| 2c (2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide) | PC-3 (Prostate) | 80 | [7] |
| MCF-7 (Breast) | 100 | [7] | |
| 3d derivative | MDA-MB-468 (Breast) | 0.6±0.08 | [8] |
| PC-12 (Pheochromocytoma) | 0.6±0.08 | [8] | |
| MCF-7 (Breast) | 0.7±0.4 | [8] | |
| 3c derivative | MCF-7 (Breast) | 0.7±0.08 | [8] |
Signaling Pathway: NSAID-Induced Apoptosis
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Substituted phenylacetic acids have been investigated as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of glucose and lipid metabolism.
Signaling Pathway: PPAR Agonism
Agrochemical Applications
The structural versatility of substituted phenylacetic acids has also been exploited in the development of agrochemicals, including plant growth regulators and herbicides.
Plant Growth Regulation and Auxin Transport Inhibition
Phenylacetic acid itself is a natural auxin, a class of plant hormones that regulate various aspects of plant growth and development.[9] Substituted derivatives can act as potent auxin transport inhibitors, disrupting the normal distribution of auxin within the plant.
Workflow: Auxin Transport Inhibition
Herbicidal Activity
Certain substituted phenylacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as selective herbicides for the control of broadleaf weeds.[10] They function as synthetic auxins, causing uncontrolled and unsustainable growth in susceptible plants, ultimately leading to their death.[10]
Quantitative Herbicidal Activity Data
| Compound | Weed Species | GR50 (g a.i. ha⁻¹) | Reference |
| Florpyrauxifen-benzyl | Echinochloa crus-galli | 6.15 - 16.06 | [11][12] |
| Flusulfinam | Echinochloa crus-galli | 0.15 - 19.39 | [13] |
Synthesis of Substituted Phenylacetic Acids
A variety of synthetic routes are available for the preparation of substituted phenylacetic acids, allowing for the introduction of diverse functional groups on the phenyl ring.
Workflow: Common Synthetic Routes
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and biological evaluation of substituted phenylacetic acids.
Synthesis of Diclofenac
Materials:
-
2,6-dichloroaniline
-
o-chlorobenzoic acid
-
Potassium carbonate
-
Copper powder
-
Amyl alcohol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure: A mixture of 2,6-dichloroaniline, o-chlorobenzoic acid, and anhydrous potassium carbonate in amyl alcohol is refluxed in the presence of copper powder. After completion of the reaction, the solvent is removed, and the residue is treated with water and filtered. The filtrate is acidified with hydrochloric acid to precipitate N-(2,6-dichlorophenyl)anthranilic acid, which is then isolated and further reacted to yield diclofenac.
Adjuvant-Induced Arthritis in Rats
This model is widely used for the preclinical evaluation of anti-inflammatory agents.
Procedure:
-
Induction: Arthritis is induced in rats by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the paw or base of the tail.
-
Treatment: The test compound (substituted phenylacetic acid derivative) is administered orally or intraperitoneally, typically starting on the day of adjuvant injection (prophylactic protocol) or after the onset of arthritis (therapeutic protocol).
-
Assessment: The severity of arthritis is assessed by measuring the paw volume using a plethysmometer and by clinical scoring of joint inflammation. Body weight changes are also monitored.
Prostaglandin Synthetase (COX) Inhibition Assay
This in vitro assay determines the ability of a compound to inhibit the activity of COX enzymes.
Procedure:
-
Enzyme Preparation: Microsomal fractions containing COX-1 and COX-2 enzymes are prepared from appropriate tissues or cell lines.
-
Incubation: The enzyme preparation is incubated with the test compound and arachidonic acid (the substrate for COX).
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA). The inhibitory activity of the test compound is determined by comparing the PGE2 levels in the presence and absence of the compound.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the substituted phenylacetic acid derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Quantification: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Conclusion
Substituted phenylacetic acids are a remarkably versatile class of molecules with significant and diverse applications in both medicine and agriculture. Their continued exploration holds great promise for the development of novel therapeutics with improved efficacy and safety profiles, as well as for the creation of more effective and environmentally benign agrochemicals. The synthetic accessibility and the potential for a wide range of structural modifications ensure that this class of compounds will remain an active area of research for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel auxin transport inhibitors phenocopy the auxin influx carrier mutation aux1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylacetic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. NSAIDs and apoptosis | Semantic Scholar [semanticscholar.org]
- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. atamankimya.com [atamankimya.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 10. deq.mt.gov [deq.mt.gov]
- 11. Baseline Sensitivity of Echinochloa crus-gall and E. oryzicola to Florpyrauxifen-Benzyl, a New Synthetic Auxin Herbicide, in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Baseline Sensitivity of Echinochloa crus-gall and E. oryzicola to Florpyrauxifen-Benzyl, a New Synthetic Auxin Herbicide, in Korea [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Investigating the Mechanism of Action of 2-Methoxy-5-methylphenylacetic Acid: A Technical Guide
Disclaimer: As of December 2025, the specific mechanism of action for 2-Methoxy-5-methylphenylacetic acid has not been elucidated in publicly available scientific literature. This technical guide therefore presents a comprehensive and hypothetical framework for the investigation of its biological activity, designed for researchers, scientists, and drug development professionals. The experimental protocols, data, and pathways described herein are illustrative and intended to serve as a roadmap for future research.
Introduction
This compound is a small organic molecule with potential for biological activity. Its structural features suggest it may interact with various cellular targets. Understanding the mechanism of action (MoA) is critical for assessing its therapeutic potential and safety profile. This guide outlines a phased experimental approach to systematically investigate the MoA, from initial broad-spectrum screening to in-depth pathway analysis and in vivo validation.
While direct biological data on this compound is scarce, it is noted as a precursor in the synthesis of N-(2-methoxy-5-methylphenyl)-1-methyl-2-oxopiperidine-4-carboxamide, a synthetic opioid and potent mu-opioid receptor agonist.[1] This relationship, however, does not directly inform on the MoA of the parent compound. The following sections detail a robust, hypothetical strategy to uncover the novel pharmacology of this compound.
Phase 1: High-Throughput Screening and Initial Target Identification
The initial phase focuses on broad screening to identify potential biological activities and narrow down the search for specific molecular targets. This involves testing the compound across a diverse range of cell lines and a panel of known receptors, enzymes, and ion channels.
Experimental Protocol: Cell Viability Screening
A foundational step is to assess the compound's effect on cell proliferation and viability across a panel of human cancer cell lines representing different tissues.
-
Cell Lines: A panel of 60 human cancer cell lines (e.g., the NCI-60 panel).
-
Reagents: this compound, Dimethyl sulfoxide (DMSO) vehicle control, cell culture medium (e.g., RPMI-1640 with 10% FBS), and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare a 10-point serial dilution of this compound in DMSO, with a final concentration range from 100 µM to 1 nM.
-
Treat cells with the compound dilutions or DMSO vehicle control and incubate for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader to determine the number of viable cells.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line using a non-linear regression analysis of the dose-response curves.
Data Presentation: Hypothetical IC50 Values
The quantitative data from the cell viability screening would be summarized in a table for easy comparison.
| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |
| A549 | Lung | > 100 |
| MCF7 | Breast | 15.2 |
| PC-3 | Prostate | 8.7 |
| HT-29 | Colon | 22.5 |
| SF-268 | CNS | > 100 |
| OVCAR-3 | Ovarian | 5.4 |
Visualization: Initial Screening Workflow
The workflow for the initial screening phase can be visualized as follows:
References
Methodological & Application
Application Notes: Synthesis of 2-Methoxy-5-methylphenylacetic Acid
Application: The synthesis of 2-Methoxy-5-methylphenylacetic acid is a key process for researchers in medicinal chemistry and drug development. This compound serves as a valuable building block for the creation of more complex molecules, including potential therapeutic agents. Its structural motif is of interest in the development of various classes of pharmaceuticals. The following protocol outlines a reliable four-step synthetic route starting from the commercially available 2-Methoxy-5-methylbenzaldehyde.
Target Audience: This document is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry.
Synthesis Protocol for this compound
This protocol details a four-step synthesis involving reduction, chlorination, cyanation, and hydrolysis.
Step 1: Reduction of 2-Methoxy-5-methylbenzaldehyde to (2-Methoxy-5-methylphenyl)methanol
Methodology:
-
To a 250 mL round-bottom flask, add 2-Methoxy-5-methylbenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in methanol (approx. 5 mL per 1 g of aldehyde).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) to the solution in small portions over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (2-Methoxy-5-methylphenyl)methanol as a crude oil or solid, which can be used in the next step without further purification.
Step 2: Chlorination of (2-Methoxy-5-methylphenyl)methanol to 1-(Chloromethyl)-2-methoxy-5-methylbenzene
Methodology:
-
In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude (2-Methoxy-5-methylphenyl)methanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) (approx. 7 mL per 1 g of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (1.2 eq) dropwise to the stirred solution.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a flask containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude 1-(chloromethyl)-2-methoxy-5-methylbenzene is used immediately in the next step due to its potential instability.
Step 3: Cyanation of 1-(Chloromethyl)-2-methoxy-5-methylbenzene to 2-(2-Methoxy-5-methylphenyl)acetonitrile
Methodology:
-
In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place finely powdered sodium cyanide (NaCN) (1.5 eq), sodium iodide (NaI) (0.1 eq), and anhydrous acetone (approx. 10 mL per 1 g of benzyl chloride).
-
Add the crude 1-(chloromethyl)-2-methoxy-5-methylbenzene (1.0 eq) dissolved in a small amount of anhydrous acetone to the flask.
-
Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.
-
After cooling to room temperature, filter the mixture by suction to remove inorganic salts. Wash the solid residue with acetone.
-
Combine the filtrates and remove the acetone by rotary evaporation.
-
Dissolve the residual oil in a suitable organic solvent like ethyl acetate or benzene and wash with water (3 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude 2-(2-Methoxy-5-methylphenyl)acetonitrile. Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Step 4: Hydrolysis of 2-(2-Methoxy-5-methylphenyl)acetonitrile to this compound
Methodology:
-
In a 500 mL round-bottom flask fitted with a reflux condenser and a stirrer, prepare a dilute sulfuric acid solution by mixing water and concentrated sulfuric acid (H₂SO₄) in a 1.4:1 volume ratio (e.g., 140 mL water and 100 mL H₂SO₄). Caution: Add acid to water slowly.
-
Add the crude 2-(2-Methoxy-5-methylphenyl)acetonitrile (1.0 eq) to the acid solution.
-
Heat the mixture to reflux and stir for 3-4 hours.[1] The hydrolysis is typically vigorous and should be controlled.
-
After the reaction is complete, cool the mixture slightly and pour it into 500 mL of cold water with stirring to precipitate the product.
-
Filter the crude solid product using a Büchner funnel.
-
To purify, transfer the crude solid to a beaker and wash by decantation with hot water several times.
-
The washed product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes).
-
Dry the purified crystals under vacuum to yield the final product, this compound.
Quantitative Data Summary
| Step | Reactant | Molar Eq. | Reagent | Molar Eq. | Solvent | Temperature (°C) | Time (h) | Approx. Yield (%) |
| 1 | 2-Methoxy-5-methylbenzaldehyde | 1.0 | Sodium Borohydride | 1.1 | Methanol | 0 to RT | 2 | >95 |
| 2 | (2-Methoxy-5-methylphenyl)methanol | 1.0 | Thionyl Chloride | 1.2 | Dichloromethane | 0 to RT | 1-2 | >90 (Crude) |
| 3 | 1-(Chloromethyl)-2-methoxy-5-methylbenzene | 1.0 | Sodium Cyanide | 1.5 | Acetone | Reflux | 16-20 | 75-85 |
| 4 | 2-(2-Methoxy-5-methylphenyl)acetonitrile | 1.0 | Sulfuric Acid / Water | - | Water | Reflux | 3-4 | 80-90 |
Note: Yields are approximate and based on literature values for analogous reactions. They may vary depending on experimental conditions and purification efficiency.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Synthesis of 2-Methoxy-5-methylphenylacetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-5-methylphenylacetic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. Its structure, featuring a substituted phenylacetic acid moiety, makes it a key intermediate for various applications. This document provides a detailed, step-by-step guide for the synthesis of this compound, starting from the commercially available precursor, 2-methoxy-5-methyltoluene. The described synthetic route is a reliable three-step process involving benzylic bromination, cyanation, and subsequent hydrolysis.
Overall Synthetic Workflow
The synthesis is designed as a three-step sequence to efficiently produce the target compound. The workflow begins with the free-radical bromination of the benzylic methyl group of 2-methoxy-5-methyltoluene. The resulting benzyl bromide is then converted to the corresponding phenylacetonitrile intermediate via nucleophilic substitution with sodium cyanide. The final step involves the acid-catalyzed hydrolysis of the nitrile to yield the desired this compound.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents:
-
2-Methoxy-5-methyltoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Step 1: Synthesis of 1-(Bromomethyl)-2-methoxy-5-methylbenzene
This protocol details the free-radical bromination of the benzylic position of 2-methoxy-5-methyltoluene.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-5-methyltoluene (1.0 eq) in anhydrous carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material.
-
After completion, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Combine the filtrates and wash sequentially with 10% aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(bromomethyl)-2-methoxy-5-methylbenzene, which can be used in the next step without further purification.
Step 2: Synthesis of (2-Methoxy-5-methylphenyl)acetonitrile
This protocol describes the nucleophilic substitution of the bromide with a cyanide group.
Procedure:
-
In a three-necked flask fitted with a thermometer, mechanical stirrer, and a nitrogen inlet, add sodium cyanide (1.2 eq) to anhydrous dimethyl sulfoxide (DMSO).
-
Heat the suspension to 50°C with stirring.
-
Slowly add a solution of crude 1-(bromomethyl)-2-methoxy-5-methylbenzene (1.0 eq) in a small amount of anhydrous DMSO to the cyanide suspension.
-
Maintain the reaction temperature between 50-60°C for 3-5 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Combine the organic extracts and wash with water and then brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude (2-methoxy-5-methylphenyl)acetonitrile.
Step 3: Synthesis of this compound
This protocol details the hydrolysis of the nitrile to the corresponding carboxylic acid. This procedure is adapted from the established method for phenylacetic acid synthesis.[1]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a dilute sulfuric acid solution by mixing concentrated sulfuric acid and water.[1]
-
Add the crude (2-methoxy-5-methylphenyl)acetonitrile (1.0 eq) to the acid solution.
-
Heat the mixture to reflux and stir vigorously for 3-4 hours.[1] The progress of the hydrolysis can be monitored by the cessation of ammonia evolution or by TLC.
-
After the reaction is complete, cool the mixture slightly and pour it into cold water to precipitate the crude product.[1]
-
Filter the solid this compound and wash the filter cake with cold water until the filtrate is neutral.
-
For purification, the crude product can be recrystallized from a suitable solvent system (e.g., water or an ethanol/water mixture).
Data Presentation
The following table summarizes the expected outcomes for each step of the synthesis. Yields are representative for these types of reactions and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | Benzylic Bromination | 2-Methoxy-5-methyltoluene | 1-(Bromomethyl)-2-methoxy-5-methylbenzene | 215.09 | 80-90 |
| 2 | Cyanation | 1-(Bromomethyl)-2-methoxy-5-methylbenzene | (2-Methoxy-5-methylphenyl)acetonitrile | 161.20 | 85-95 |
| 3 | Hydrolysis | (2-Methoxy-5-methylphenyl)acetonitrile | This compound | 180.20 | 75-85 |
Final Product Specifications:
Purification and Characterization Workflow
Proper purification and characterization are critical to ensure the final product's identity and purity. The following workflow outlines the standard procedures.
Caption: Standard workflow for the purification and characterization of the final product.
References
Application Notes and Protocols for the Quantification of 2-Methoxy-5-methylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Methoxy-5-methylphenylacetic acid in various matrices. The methodologies described include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Selection and Overview
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study, such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.
-
HPLC-UV: A robust and cost-effective method suitable for routine analysis and quantification at moderate concentration levels. It is less sensitive than mass spectrometry-based methods and may be susceptible to interference from co-eluting compounds in complex matrices.
-
GC-MS: A highly selective and sensitive technique for volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase its volatility. This method offers excellent chromatographic resolution.
-
LC-MS/MS: The gold standard for bioanalysis, offering superior sensitivity and selectivity.[1] It is ideal for quantifying trace levels of the analyte in complex biological matrices such as plasma and urine, often with simpler sample preparation compared to GC-MS.[2]
Quantitative Data Summary
The following tables summarize the typical performance characteristics for the quantification of this compound using the described analytical methods. These values are representative and may vary based on the specific instrumentation and experimental conditions.
Table 1: HPLC-UV Method Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: GC-MS Method Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 10% |
Table 3: LC-MS/MS Method Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (%RSD) | < 5% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
Instrumentation and Materials:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC grade acetonitrile and water.
-
Phosphoric acid or formic acid.
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% phosphoric acid. The mobile phase should be filtered and degassed.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Injection Volume: 20 µL.[3]
-
UV Detection: 225 nm.[3]
Sample Preparation (for example, from a solid matrix):
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.[4]
-
Filter the solution through a 0.45 µm syringe filter prior to injection.[4]
Standard Preparation:
-
Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Perform serial dilutions to prepare working standard solutions covering the desired concentration range (e.g., 0.1 to 100 µg/mL).
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Quantify the analyte in the samples by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol involves a two-step derivatization to increase the volatility of this compound for GC-MS analysis.
Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., DB-5ms).
-
Pyridine (anhydrous).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilyl (TMCS).[5]
-
Internal standard (e.g., a stable isotope-labeled version of the analyte).
Sample Preparation and Derivatization:
-
To the dried sample extract, add an internal standard.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.[5]
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.[5]
-
Cool to room temperature and inject into the GC-MS system.
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode (e.g., m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.
Data Analysis:
-
Create a calibration curve using standard solutions prepared and derivatized in the same manner as the samples.
-
Calculate the concentration by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the highly sensitive and selective quantification of this compound in biological fluids like plasma.
Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).[6]
-
LC-MS grade acetonitrile and water.
-
Formic acid.
-
Internal standard (e.g., a deuterated analog of the analyte).
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase and inject into the LC-MS/MS system.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.[6]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[6]
-
Gradient: A gradient optimized for the separation of the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and its internal standard. For this compound (MW: 180.20), a hypothetical transition would be Q1: 179.1 m/z → Q3: 135.1 m/z (loss of CO2).
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus concentration.
-
Determine the analyte concentration in the samples from the calibration curve.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. resolian.com [resolian.com]
- 3. public.pensoft.net [public.pensoft.net]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of 2-Methoxy-5-methylphenylacetic acid with Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-5-methylphenylacetic acid is an organic compound of interest in various fields, including pharmaceutical research and metabolomics. Due to its polarity and low volatility, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor peak shape and low sensitivity. Derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form, enabling robust and reliable quantification. This application note provides detailed protocols for the derivatization and subsequent GC-MS analysis of this compound. Two primary derivatization techniques are presented: silylation to form a trimethylsilyl (TMS) ester and esterification to form a methyl ester.
Experimental Protocols
Protocol 1: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound. Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as carboxylic acids.[1]
Materials:
-
This compound standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Reaction vials (2 mL) with screw caps and septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Silylation: Add 100 µL of MSTFA with 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the vial at 60°C for 30 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 2: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol details the conversion of this compound to its methyl ester derivative. Esterification is a robust method for the derivatization of carboxylic acids.[2][3]
Materials:
-
This compound standard
-
Boron trifluoride-methanol solution (14% w/v)
-
Methanol (anhydrous, GC grade)
-
Hexane (GC grade)
-
Saturated sodium chloride solution
-
Reaction vials (5 mL) with screw caps and septa
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: Place 1-5 mg of this compound into a reaction vial.
-
Reagent Addition: Add 1 mL of 14% BF3-methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution.
-
Phase Separation: Vortex the mixture vigorously for 1 minute and allow the layers to separate.
-
Sample Collection: Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean GC vial for analysis.
GC-MS Analysis Parameters
The following GC-MS parameters are recommended as a starting point and may require optimization for your specific instrument and column.
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Data Summary for TMS-Derivatized this compound
The following table summarizes the expected quantitative data for the analysis of the trimethylsilyl (TMS) derivative of this compound. Note: These values are illustrative and require experimental validation.
| Parameter | Expected Value |
| Retention Time (min) | 12 - 15 |
| Molecular Ion (m/z) | 252 (TMS derivative) |
| Key Fragment Ions (m/z) | 237, 193, 147, 73 |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
Mass Spectrum of a Structurally Similar Compound
The mass spectrum of the TMS derivative of the closely related compound, 2-Methoxyphenylacetic acid, shows characteristic fragment ions that can be used as a reference for identifying the TMS derivative of this compound. The molecular ion for the TMS derivative of 2-Methoxyphenylacetic acid is m/z 238.[2]
Mandatory Visualizations
References
- 1. LC-MS and GC-MS Data Fusion Metabolomics Profiling Coupled with Multivariate Analysis for the Discrimination of Different Parts of Faustrime Fruit and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Methoxyphenylacetic acid, TMS derivative [webbook.nist.gov]
- 3. 2-Methoxyphenylacetic acid, TMS derivative [webbook.nist.gov]
Application Note: High-Sensitivity Quantification of 2-Methoxy-5-methylphenylacetic Acid in Human Plasma using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Methoxy-5-methylphenylacetic acid in human plasma. The described method employs a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a metabolite of interest in various pharmacological and toxicological studies. Accurate and reliable quantification in biological matrices is crucial for understanding its pharmacokinetic profile and potential physiological effects. This document provides a detailed protocol for a validated LC-MS/MS method to measure this compound concentrations in human plasma, offering high selectivity and sensitivity.
Experimental
-
This compound reference standard
-
This compound-d3 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent
-
Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 x 2.1 mm
A protein precipitation method was employed for sample preparation:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (1 µg/mL in 50:50 methanol:water).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
| Parameter | Value |
| Column | Phenomenex Kinetex® C18, 2.6 µm, 100 x 2.1 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.00 | 20 |
| 1.00 | 20 |
| 4.00 | 95 |
| 5.00 | 95 |
| 5.10 | 20 |
| 7.00 | 20 |
The mass spectrometer was operated in negative electrospray ionization (ESI-) mode. The MRM transitions were optimized by infusing a standard solution of this compound and the internal standard.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 550°C |
| Gas 1 (Nebulizer) | 50 psi |
| Gas 2 (Turbo) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | |
| Analyte | Q1 (m/z) |
| This compound | 179.1 |
| This compound-d3 (IS) | 182.1 |
Results and Discussion
The method was validated for linearity, accuracy, precision, and matrix effect according to regulatory guidelines.
-
Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (Low, Mid, High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | 4.5 | 102.3 | 5.1 | 101.7 |
| MQC | 100 | 3.1 | 98.9 | 3.8 | 99.5 |
| HQC | 800 | 2.5 | 101.2 | 3.2 | 100.8 |
-
Matrix Effect: The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in a neat solution. The calculated matrix factor was between 0.95 and 1.05, indicating minimal ion suppression or enhancement.
Workflow and Protocols
Caption: Sample preparation and analysis workflow.
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (ranging from 10 ng/mL to 10,000 ng/mL).
-
Calibration Standards: Spike 10 µL of each working standard solution into 90 µL of blank human plasma to create calibration standards with final concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples at 3 ng/mL (LQC), 100 ng/mL (MQC), and 800 ng/mL (HQC) in a similar manner from a separate stock solution.
Logical Relationship of Method Development
Caption: Logical flow of LC-MS/MS method development.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and efficient means for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it well-suited for high-throughput analysis in a drug development or clinical research setting.
Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Purity Assessment of Small Molecule Drug Substances
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry for determining the purity of active pharmaceutical ingredients (APIs) and finished drug products.[1][2] A robust and reliable HPLC method is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products by separating, detecting, and quantifying impurities, including process-related impurities and degradation products.[3][4] This application note provides a detailed protocol for the purity assessment of a small molecule drug substance using a stability-indicating reversed-phase HPLC (RP-HPLC) method. The method is designed to be specific, accurate, and precise, in accordance with International Council for Harmonisation (ICH) guidelines.[5]
Principle of the Method
This protocol employs a gradient RP-HPLC method with UV detection. The separation is achieved on a C18 stationary phase, which is effective for retaining and separating a wide range of small organic molecules.[6] A gradient elution, using a mixture of an aqueous buffer and an organic solvent (acetonitrile), allows for the effective separation of the main compound from impurities with varying polarities.[7] A Photodiode Array (PDA) or Diode Array Detector (DAD) is utilized to monitor the elution of compounds and to perform peak purity analysis by comparing UV spectra across the peak.[3][8]
Experimental Protocol
This protocol is a general guideline and may require optimization for specific molecules. The example parameters provided are for a hypothetical small molecule, "Compound X."
Materials and Reagents
-
Compound X Reference Standard: (Known purity)
-
Compound X Sample for Analysis
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: HPLC grade, purified (e.g., Milli-Q or equivalent)
-
Formic Acid: HPLC grade (or other suitable buffer components like ammonium formate or phosphate buffer)[9]
-
Methanol: HPLC grade (for system flushing)
Equipment
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a PDA/DAD detector.
-
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
-
Analytical Balance: To accurately weigh standards and samples.
-
pH Meter: For buffer preparation.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.45 µm or 0.22 µm, compatible with the sample solvent.
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the purity assessment of Compound X.
| Parameter | Condition |
| HPLC Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Waters XBridge C18, Agilent Zorbax Eclipse Plus C18, or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | PDA/DAD |
| Detection Wavelength | Wavelength of maximum absorbance for Compound X (e.g., 254 nm). Monitor a second wavelength if impurities have different UV maxima. |
| Run Time | 30 minutes |
Table 1: HPLC Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Table 2: Gradient Elution Program
Solution Preparation
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of acetonitrile. Degas both mobile phases before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) to be used as the diluent for standard and sample preparation.
-
Reference Standard Solution: Accurately weigh and dissolve an appropriate amount of Compound X Reference Standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the Compound X sample in the diluent to obtain a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm or 0.22 µm syringe filter before injection.
-
Blank Solution: Use the diluent as the blank.
System Suitability Testing (SST)
Before sample analysis, perform system suitability testing to ensure the chromatographic system is performing adequately.[10]
-
Inject the blank solution once to ensure no interfering peaks are present at the retention time of the main peak and its impurities.
-
Inject the Reference Standard Solution five or six times.
-
Evaluate the system suitability parameters against the acceptance criteria listed in Table 3.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the main peak |
| Theoretical Plates (N) | ≥ 2000 for the main peak |
| Repeatability (%RSD) | %RSD of peak area and retention time for the main peak from replicate injections should be ≤ 2.0% and ≤ 1.0% respectively. |
| Resolution (Rs) | Resolution between the main peak and the closest eluting impurity should be ≥ 2.0 (if a known impurity standard is available). |
Table 3: System Suitability Parameters and Acceptance Criteria
Sample Analysis and Data Processing
-
After the system suitability criteria are met, inject the prepared sample solutions.
-
Integrate all peaks in the chromatogram, excluding those from the blank.
-
Identify the main peak corresponding to Compound X by comparing its retention time with that of the Reference Standard.
-
Calculate the percentage purity using the area normalization method with the following formula:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
For peak purity analysis, use the CDS software to evaluate the purity of the main peak.[8] The software compares the UV-visible spectra across the peak. A peak is considered pure if the purity angle is less than the purity threshold.
Visualization of Experimental Workflow
Caption: Workflow for HPLC Purity Assessment.
Conclusion
The described RP-HPLC method provides a robust and reliable approach for the purity assessment of small molecule drug substances. Adherence to system suitability criteria is essential to ensure the validity of the results.[10] This protocol, when properly validated for a specific analyte, can be effectively used in quality control and stability studies to monitor the purity profile of pharmaceutical compounds.[1][5] Further characterization of impurities may require the use of hyphenated techniques such as LC-MS.
References
- 1. mastelf.com [mastelf.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. rroij.com [rroij.com]
- 4. scispace.com [scispace.com]
- 5. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. torontech.com [torontech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 2-Methoxy-5-methylphenylacetic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methoxy-5-methylphenylacetic acid as a versatile building block in the synthesis of pharmaceutical intermediates. This document details its application in the construction of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs), and provides a detailed experimental protocol for a representative amide coupling reaction, a fundamental transformation in medicinal chemistry.
Introduction
This compound is a valuable reagent in organic synthesis, particularly in the development of novel therapeutics. Its substituted phenylacetic acid scaffold serves as a key component in the generation of diverse molecular architectures. Notably, it is classified as a building block for protein degraders, a rapidly emerging class of drugs designed to selectively eliminate disease-causing proteins. The carboxylic acid moiety allows for straightforward derivatization, most commonly through amide bond formation, to link with other molecular fragments.
Application in Protein Degrader Synthesis
Targeted protein degradation using technologies like PROTACs is a revolutionary approach in drug discovery. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be incorporated into the linker component of PROTACs, contributing to the overall structural and physicochemical properties of the degrader molecule. The modular nature of PROTAC synthesis allows for the systematic variation of building blocks like this compound to optimize degradation efficiency and drug-like properties.
Representative Experimental Protocol: Amide Coupling
The following protocol describes a general method for the formation of an amide bond between a phenylacetic acid derivative and an amine, a reaction central to the utility of this compound in pharmaceutical synthesis. This specific example is adapted from a procedure for the synthesis of a structurally related acetamide derivative and illustrates a robust method for this key transformation.
Reaction Scheme:
Caption: General amide coupling reaction.
Synthesis of N-(Substituted)-2-(2-methoxy-5-methylphenyl)acetamide
This protocol outlines the coupling of this compound with a generic primary or secondary amine using a common coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Coupling agent (e.g., HATU, HBTU, EDC/HOBt)
-
Organic base (e.g., DIPEA, Et3N)
-
Anhydrous solvent (e.g., DMF, DCM)
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.0-1.2 eq) and the organic base (2.0-3.0 eq).
-
In a separate flask, dissolve the coupling agent (1.1-1.3 eq) in the anhydrous solvent.
-
Slowly add the solution of the coupling agent to the reaction mixture at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent for extraction (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired amide.
Data Presentation:
The following table summarizes typical quantitative data for amide coupling reactions. The values are representative and may vary depending on the specific substrates and reaction conditions used.
| Parameter | Value |
| Yield | 70-95% |
| Purity (by HPLC) | >95% |
| Reaction Time | 4-16 hours |
| Reaction Temperature | Room Temperature |
Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the synthesis and purification of a pharmaceutical intermediate using this compound, as well as the logical relationship in its application for PROTAC synthesis.
Caption: Experimental workflow for amide synthesis.
Caption: Logical relationship in PROTAC synthesis.
Application Note: Fischer-Speier Esterification of 2-Methoxy-5-methylphenylacetic Acid
Introduction
The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, fragrances, and materials. 2-Methoxy-5-methylphenylacetic acid and its corresponding esters are valuable intermediates in medicinal chemistry. This document outlines a detailed protocol for the synthesis of methyl and ethyl esters from this compound via the Fischer-Speier esterification method. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a reliable and cost-effective process.[1][2] The reaction is reversible, and to achieve high yields, the equilibrium is typically shifted towards the products by using a large excess of the alcohol, which often serves as the solvent, or by removing the water formed during the reaction.[3][4][5]
Quantitative Data Summary
The following table summarizes the typical reaction conditions for the synthesis of methyl and ethyl 2-(2-methoxy-5-methylphenyl)acetate. The conditions are based on established Fischer esterification procedures for structurally related aryl-acetic acids.[3][6]
| Parameter | Methyl Ester Synthesis | Ethyl Ester Synthesis |
| Substrate | This compound | This compound |
| Reagent/Solvent | Anhydrous Methanol (MeOH) | Anhydrous Ethanol (EtOH) |
| Molar Ratio (Acid:Alcohol) | ~1:50 (Alcohol used as solvent) | ~1:40 (Alcohol used as solvent) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Concentrated Sulfuric Acid (H₂SO₄) |
| Catalyst Loading | 2-3 mol% | 2-3 mol% |
| Temperature | Reflux (~65 °C) | Reflux (~78 °C) |
| Reaction Time | 2–5 hours | 3–6 hours |
| Work-up | NaHCO₃ (aq.) wash, Brine wash | NaHCO₃ (aq.) wash, Brine wash |
| Typical Yield | >90% | >90% |
Experimental Workflow Diagram
The diagram below illustrates the sequential workflow for the acid-catalyzed esterification process, from reagent setup to the isolation of the final product.
Caption: Workflow for Fischer-Speier Esterification.
Detailed Experimental Protocol
This protocol describes the synthesis of methyl 2-(2-methoxy-5-methylphenyl)acetate. For the ethyl ester, substitute anhydrous ethanol for methanol and adjust the reflux temperature accordingly.
Materials and Equipment:
-
This compound
-
Anhydrous methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 27.7 mmol).
-
Add 100 mL of anhydrous methanol. Stir the mixture until the acid is fully dissolved.
-
Place the flask in an ice-water bath. While stirring, slowly and cautiously add concentrated sulfuric acid (0.5 mL, ~9.4 mmol) dropwise.[3][7] Caution: This addition is exothermic.
-
-
Reaction:
-
Remove the flask from the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to a gentle reflux (approximately 65 °C) using a heating mantle or oil bath.[3]
-
Maintain the reflux for 2-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.[3]
-
Dilute the remaining residue with 100 mL of ethyl acetate and transfer it to a 250 mL separatory funnel.
-
Add 50 mL of deionized water and shake gently. Separate the layers.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst.[3] Caution: CO₂ gas will evolve; vent the separatory funnel frequently.
-
Wash the organic layer with a saturated aqueous solution of NaCl (brine, 1 x 50 mL) to remove residual water and water-soluble impurities.[3]
-
Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
-
Final Product Isolation:
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester, which is often sufficiently pure for many applications.[3]
-
If further purification is required, the crude product can be purified by vacuum distillation or flash column chromatography on silica gel. The expected product, methyl 2-(2-methoxy-5-methylphenyl)acetate, should be a colorless to pale yellow oil.[3]
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN110845358B - Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate - Google Patents [patents.google.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Experimental Procedure for Esterification | Writing in Biology [bcrc.bio.umass.edu]
Application Notes and Protocols for Derivatization of Carboxylic Acids for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile compounds. However, carboxylic acids, a crucial class of molecules in biological and pharmaceutical systems, are often non-volatile due to their high polarity and propensity for hydrogen bonding.[1][2] Chemical derivatization is a critical sample preparation step that converts these polar carboxylic acids into less polar, more volatile, and thermally stable derivatives, making them amenable to GC-MS analysis.[1][3] This process not only improves chromatographic separation and peak shape but also enhances detection sensitivity.[2]
This document provides a detailed overview of the most common derivatization techniques for carboxylic acids, including esterification (alkylation) and silylation. It offers a comparative analysis of various reagents, detailed experimental protocols, and quantitative data to assist researchers in selecting the optimal method for their specific analytical needs.
Comparison of Key Derivatization Methods
The choice of a derivatization reagent is dictated by several factors, including the nature of the carboxylic acids, the sample matrix, the desired sensitivity, and the available instrumentation.[4][5] The ideal reagent should provide high reaction efficiency, produce stable derivatives, and introduce minimal interference in the subsequent GC-MS analysis.[4] The two primary strategies for derivatizing carboxylic acids for GC-MS are esterification (alkylation) and silylation.[4][6]
Data Presentation: Quantitative Comparison of Common Derivatization Reagents
| Derivatization Method | Reagent(s) | Typical Reaction Time | Typical Reaction Temp. (°C) | Derivatization Efficiency | Key Advantages | Key Disadvantages |
| Esterification (Alkylation) | ||||||
| Acid-Catalyzed | Boron Trifluoride in Methanol (BF3-Methanol) | 30 - 60 minutes[2][5] | 60 - 100[2] | High[5] | Broad applicability, effective for free fatty acids and glycerolipids.[5] | Harsh conditions can degrade some analytes; reagent is moisture-sensitive.[2] |
| Methanolic HCl | 20 minutes[5] | 80[5] | High | Cost-effective alternative to BF3-Methanol.[5] | Requires careful preparation of the reagent. | |
| Diazoalkanes | Diazomethane (CH2N2) | Instantaneous[7][8] | Room Temperature[9] | Quantitative[7] | Fast reaction, high yields, minimal byproducts.[7][8] | Highly toxic and potentially explosive; reacts with other acidic protons.[8] |
| (Trimethylsilyl)diazomethane (TMSCHN2) | Slower than diazomethane[7] | Room Temperature | High | Safer alternative to diazomethane.[10] | Can form trimethylsilyl and trimethylsilylmethyl ester artifacts.[7] | |
| Silylation | ||||||
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 15 - 60 minutes[2] | 60 - 70[2][11] | High[12] | Highly versatile, reacts with a wide range of functional groups, volatile byproducts.[1][11] | Moisture sensitive, derivatives can be prone to hydrolysis.[13] | |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | 30 minutes[14] | 37[14] | High | Most volatile of the trimethylsilyl acetamides, reducing chromatographic interference.[2] | Moisture sensitive.[2] |
Experimental Protocols
Protocol 1: Esterification of Carboxylic Acids using BF3-Methanol
This protocol is suitable for the preparation of fatty acid methyl esters (FAMEs) from free fatty acids and lipids.[2][5]
Materials:
-
Sample containing carboxylic acids (e.g., lipid extract, plasma)
-
14% Boron Trifluoride in Methanol (BF3-Methanol) reagent[5]
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials with caps
-
Heating block or water bath
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Transfer a known amount of the sample (e.g., 100 µL of an oil or extract) into a reaction vial.[2]
-
Add 0.5 mL of 14% BF3-Methanol reagent to the vial.[5]
-
Cap the vial tightly and vortex for 10 seconds.[5]
-
Heat the mixture at 60°C for 30-60 minutes in a heating block or water bath.[2][5]
-
Cool the vial to room temperature.[5]
-
Add 1 mL of saturated NaCl solution to the vial to stop the reaction and aid in phase separation.[5]
-
Vortex the mixture for 10 seconds.[5]
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.[5]
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[5]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Silylation of Carboxylic Acids using BSTFA
This protocol is a versatile method for the derivatization of compounds containing active hydrogens, including carboxylic acids, alcohols, and amines.[1][11]
Materials:
-
Sample containing carboxylic acids
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst[1][2]
-
Anhydrous pyridine (optional, as a catalyst)
-
Aprotic solvent (e.g., Dichloromethane, Hexane)
-
Reaction vials with caps
-
Heating block
-
Vortex mixer
Procedure:
-
Place 1-10 mg of the dried sample into a reaction vial.[11] If the sample is in an aqueous solution, it must be evaporated to dryness first.[2][11]
-
Add an excess of the silylating reagent. A 2:1 molar ratio of BSTFA to active hydrogen is recommended.[11] For a typical sample, 25 µL of BSTFA can be used.
-
For sterically hindered or slowly reacting compounds, add a catalyst. This can be BSTFA with 1% TMCS or the addition of 25 µL of anhydrous pyridine.[1]
-
Cap the vial tightly and vortex for 10 seconds.[2]
-
Heat the mixture at 60-70°C for 20-30 minutes.[11] Some compounds may require longer heating times.[11]
-
Cool the sample to room temperature.[2]
-
The sample can be injected directly or diluted with an appropriate aprotic solvent before GC-MS analysis.[2]
Protocol 3: Esterification of Carboxylic Acids using Diazomethane
Warning: Diazomethane is highly toxic, carcinogenic, and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.[6][8]
Principle: Diazomethane reacts rapidly and quantitatively with carboxylic acids at room temperature to form methyl esters.[7][15] The only byproduct is nitrogen gas, which simplifies sample workup.[9]
Materials:
-
Sample containing carboxylic acids dissolved in an ether-based solvent
-
Diazomethane solution (prepared in situ from a precursor like Diazald®)
-
Weak acid (e.g., 1% acetic acid in the reaction solvent) for quenching (optional)[9]
-
Reaction vial
Procedure:
-
Dissolve the carboxylic acid sample in a suitable solvent such as diethyl ether.
-
Slowly add the diazomethane solution dropwise to the carboxylic acid solution at room temperature.[8]
-
Continue adding the diazomethane solution until the yellow color of the diazomethane persists, indicating that the reaction is complete and all the carboxylic acid has been consumed.[9]
-
Allow the reaction to proceed for a few more minutes to ensure completion. The evolution of nitrogen gas will cease.[9]
-
(Optional) To quench the excess unreacted diazomethane, add a few drops of a weak acid (e.g., 1% acetic acid) until the yellow color disappears.[9]
-
The resulting solution containing the methyl ester is ready for direct GC-MS analysis.
Visualizations
Caption: General workflow for carboxylic acid derivatization and GC-MS analysis.
Caption: Simplified reaction scheme for the silylation of a carboxylic acid.
Conclusion
Derivatization is an indispensable step for the robust analysis of carboxylic acids by GC-MS. The choice between esterification and silylation, and the specific reagent used, will depend on the analytical goals and sample complexity. Esterification with BF3-Methanol is a reliable method for fatty acid analysis, while silylation with BSTFA offers broader applicability for various classes of compounds containing active hydrogens. By understanding the principles and following the detailed protocols provided, researchers can effectively enhance the volatility and improve the chromatographic behavior of carboxylic acids, leading to accurate and reproducible quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. derivatization method for carboxylic acid ? - Chromatography Forum [chromforum.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methoxy-5-methylphenylacetic acid
Welcome to the technical support center for the synthesis of 2-Methoxy-5-methylphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answer frequently asked questions, and offer detailed experimental protocols to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound and its analogs start from appropriately substituted acetophenones or benzyl halides. Key routes include:
-
Willgerodt-Kindler Reaction: This is a robust method for converting aryl alkyl ketones, such as 2-Methoxy-5-methylacetophenone, into the corresponding phenylacetic acid. The reaction typically involves heating the ketone with sulfur and a secondary amine (like morpholine) to form a thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.[1][2][3]
-
Carbonylation of Benzyl Halides: This method involves the reaction of a corresponding benzyl halide (e.g., 2-Methoxy-5-methylbenzyl chloride) with carbon monoxide in the presence of a suitable catalyst, such as a palladium complex.[4]
-
From 2-Methoxy-5-methylbenzaldehyde via Darzens Condensation: The aldehyde can be converted to an α,β-epoxy ester (a glycidic ester) using an α-halo ester and a base.[5][6] Subsequent hydrolysis and decarboxylation can yield the desired phenylacetic acid.[7]
Q2: What is the recommended starting material for a high-yield synthesis?
A2: For laboratory-scale synthesis, 2-Methoxy-5-methylacetophenone is an excellent starting material for the Willgerodt-Kindler reaction. This precursor is generally accessible, and the reaction is known for its reliability in converting acetophenones to phenylacetic acids.[4] The precursor itself can be synthesized from 4-methylanisole via Friedel-Crafts acylation.
Q3: How does the Willgerodt-Kindler reaction work?
A3: The Willgerodt-Kindler reaction converts an aryl alkyl ketone into a terminal amide or thioamide by reaction with ammonium polysulfide (Willgerodt) or, more commonly, elemental sulfur and an amine like morpholine (Kindler modification).[1][2] The initial product is a thioamide, which is then hydrolyzed to the carboxylic acid.[2] The mechanism involves the formation of an enamine from the ketone and morpholine, which then reacts with sulfur. A series of rearrangements follows, effectively migrating the carbonyl group to the end of the alkyl chain.[1][8]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on the Willgerodt-Kindler reaction.
Problem 1: Low Yield or Incomplete Conversion of Starting Material
| Potential Cause | Troubleshooting Solution | Citation |
| Insufficient Reaction Temperature | The Willgerodt-Kindler reaction often requires elevated temperatures to proceed efficiently. Gradually increase the reaction temperature, typically to the reflux temperature of the amine used (e.g., morpholine, ~128 °C). Monitor for potential decomposition. | [3][4] |
| Poor Quality of Sulfur | Use finely powdered, high-purity elemental sulfur to ensure maximum reactivity. | [4] |
| Suboptimal Reagent Stoichiometry | The molar ratio of ketone:sulfur:amine is critical. An excess of sulfur and amine is typically required. A common starting point is a 1:2:3 molar ratio of acetophenone:sulfur:morpholine. | [4] |
| Short Reaction Time | These reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been completely consumed, which may take several hours. | [4] |
| Inefficient Hydrolysis of Thioamide Intermediate | The hydrolysis of the intermediate thioamide requires strong basic conditions (e.g., 20% NaOH) and elevated temperatures (e.g., 100°C) for an extended period (8+ hours) to drive the reaction to completion. | [4] |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Solution | Citation |
| Side Reactions from Overheating | While high temperatures are needed, excessive heat can lead to decomposition and polymerization, especially of sulfur, resulting in tar-like byproducts. Maintain a steady reflux without aggressive boiling. | [3] |
| Formation of Amide instead of Carboxylic Acid | Incomplete hydrolysis will leave the amide or thioamide as the major product. Ensure the hydrolysis step is sufficiently long and the base concentration is adequate to fully convert the intermediate to the carboxylate salt before acidification. | [1] |
| Oxidation of the Methyl Group | Although less common under these conditions, strong oxidizing environments could potentially lead to oxidation of the aryl methyl group. Ensure the reaction is performed under a controlled atmosphere if necessary. |
Experimental Protocols & Data
Protocol 1: Synthesis via Phase-Transfer Catalyzed Willgerodt-Kindler Reaction
This protocol is adapted from a general procedure for synthesizing phenylacetic acids from acetophenones and offers improved efficiency.[4]
Step 1: Thioamide Formation
-
In a round-bottom flask equipped with a reflux condenser, combine 2-Methoxy-5-methylacetophenone (10 mmol), elemental sulfur (20 mmol), and morpholine (30 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.35 mmol).
-
Heat the mixture to reflux (120–130°C) with constant stirring for 8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
Step 2: Hydrolysis
-
Cool the reaction mixture to room temperature.
-
Add 20% aqueous sodium hydroxide (NaOH) solution.
-
Add a phase-transfer catalyst, such as triethylbenzylammonium chloride (TEBA) (0.05 mmol).
-
Heat the mixture to 100°C and stir vigorously for an additional 8 hours to ensure complete hydrolysis of the thioamide.
Step 3: Workup and Purification
-
After cooling, pour the mixture into ice-water.
-
Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting materials and neutral byproducts.
-
Carefully acidify the cold aqueous layer with concentrated hydrochloric acid (HCl) until the pH is ~2, which will precipitate the this compound.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure acid.
Data Presentation: Optimizing Reaction Conditions
The yield of phenylacetic acids is highly dependent on reaction parameters. The following table summarizes general optimization data from related syntheses, which can be applied to this specific target molecule.
Table 1: General Parameters for Willgerodt-Kindler Reaction Optimization
| Parameter | Condition Range | Expected Impact on Yield | Notes | Citation |
| Temperature | 120 - 170 °C | Higher temperatures generally increase the reaction rate, but may also promote side reactions. | Optimal temperature should be determined empirically for the specific substrate. | [9] |
| Reaction Time (Thioamidation) | 4 - 12 hours | Longer times are often required for complete conversion of the starting ketone. | Monitor by TLC or GC-MS to avoid unnecessary heating. | [4][10] |
| Reaction Time (Hydrolysis) | 6 - 24 hours | Crucial for complete conversion of the thioamide intermediate to the final acid. | Incomplete hydrolysis is a common cause of low yield. | [4] |
| Catalyst (PTC) | TEBA, TBAB | The use of a phase-transfer catalyst (PTC) during hydrolysis can dramatically decrease reaction time and improve yield. | TEBA = triethylbenzylammonium chloride; TBAB = tetrabutylammonium bromide. | [4] |
| Base for Hydrolysis | NaOH, KOH | Strong bases are required. Concentration should be sufficient to hydrolyze the thioamide and neutralize the resulting acid. | A 20-40% aqueous solution is typically effective. | [4] |
Visualizations
Experimental Workflow
The following diagram outlines the key steps for the synthesis of this compound via the Willgerodt-Kindler reaction.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical guide for troubleshooting low product yield.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 2. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Darzens Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Darzens reaction | 400 Publications | 3809 Citations | Top Authors | Related Topics [scispace.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting low yield in phenylacetic acid synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in phenylacetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in phenylacetic acid synthesis?
A1: Low yields in phenylacetic acid synthesis can stem from several factors, largely dependent on the chosen synthetic route. The most common issues include incomplete reactions, formation of side products, and loss of product during workup and purification. For instance, in the hydrolysis of benzyl cyanide, incomplete conversion can leave unreacted starting material or phenylacetamide as an intermediate.[1][2] In the Willgerodt-Kindler reaction, the choice of amine and the efficiency of the final hydrolysis step are critical for achieving high yields.[3][4] Over-oxidation during the synthesis from ethylbenzene can lead to the formation of benzoic acid, reducing the desired product yield.[1][5]
Q2: How can I minimize the formation of byproducts?
A2: Minimizing byproduct formation requires careful control of reaction conditions. For example, when preparing phenylacetic acid from benzyl chloride via a Grignard reagent, adding the benzyl chloride slowly and maintaining a gentle boil can prevent the formation of 1,2-diphenylethane.[6] In the hydrolysis of benzyl cyanide, ensuring complete hydrolysis by adjusting reaction time and temperature can prevent the accumulation of the phenylacetamide intermediate.[1] When using oxidation methods, avoiding overly harsh oxidizing agents or conditions can prevent the cleavage of the side chain to benzoic acid.[1][5]
Q3: Are there any recommended purification methods to improve the final yield of phenylacetic acid?
A3: Effective purification is crucial for obtaining a high yield of pure phenylacetic acid. Common methods include recrystallization, distillation, and extraction.[7] For instance, after hydrolysis of benzyl cyanide, the crude phenylacetic acid can be purified by melting it under water and washing it multiple times with hot water.[8] Subsequent distillation under reduced pressure can further purify the product.[8] In the Willgerodt-Kindler reaction, the product can be purified by dissolving it in a sodium bicarbonate solution, washing with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure phenylacetic acid.[9][10]
Q4: Which synthetic route generally provides the highest yield of phenylacetic acid?
A4: Several methods can produce high yields of phenylacetic acid. The carbonylation of benzyl chloride using a palladium catalyst has been reported to achieve yields as high as 95%.[11] The hydrolysis of benzyl cyanide is a very common and effective method, with yields often exceeding 80%.[8][12] The Willgerodt-Kindler reaction can also be high-yielding (around 84%) when using morpholine as the amine.[3] The oxidation of ethylbenzene with sodium dichromate at high temperatures has been reported to yield 90% phenylacetic acid.[6] The choice of method often depends on the available starting materials, equipment, and scale of the reaction.
Troubleshooting Guides by Synthetic Route
Hydrolysis of Benzyl Cyanide
This method is one of the most common routes to phenylacetic acid. However, several issues can lead to a lower than expected yield.
Problem: Low yield due to incomplete reaction.
-
Possible Cause: Insufficient reaction time or temperature. The hydrolysis of the nitrile to the carboxylic acid proceeds through an amide intermediate (phenylacetamide). If the reaction is not driven to completion, this amide will be a major impurity.[1]
-
Suggested Solution:
-
Increase the reflux time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine when the starting material has been consumed.
-
Ensure the reaction temperature is maintained at the optimal level. For acidic hydrolysis with hydrochloric acid, a temperature of 95°C for 1-5 hours is recommended.[12]
-
The concentration of the acid is also critical. Using a more dilute sulfuric acid can lead to a less vigorous and more controllable reaction.[8]
-
Problem: Formation of phenylacetamide as a major byproduct.
-
Possible Cause: This is a direct result of incomplete hydrolysis.
-
Suggested Solution:
-
Prolong the reaction time or increase the temperature as described above.
-
During workup, the crude product can be dissolved in a dilute sodium carbonate or bicarbonate solution. Phenylacetic acid will form the soluble sodium salt, while the unreacted phenylacetamide will remain undissolved and can be removed by filtration.[1][6] The phenylacetic acid is then recovered by acidifying the filtrate.
-
Problem: Poor quality of starting benzyl cyanide.
-
Possible Cause: The presence of impurities, such as benzyl isocyanide, in the benzyl cyanide can lead to side reactions and lower yields. The quality of the benzyl chloride used to synthesize the benzyl cyanide can also significantly impact the final yield.[13]
-
Suggested Solution:
-
Use high-purity, distilled benzyl cyanide.
-
Benzyl cyanide can be purified by shaking with warm 50% sulfuric acid to remove the isocyanide impurity.[13]
-
Willgerodt-Kindler Reaction
This reaction is a powerful method for converting aryl alkyl ketones (like acetophenone) or styrenes to the corresponding phenylacetic acid derivatives.
Problem: Low yield of phenylacetic acid.
-
Possible Cause 1: Suboptimal choice of amine. The choice of the secondary amine is crucial for the success of the Willgerodt-Kindler reaction. While morpholine consistently gives high yields, other amines can be less effective.[3]
-
Suggested Solution 1: Use morpholine for the highest yields. If other amines must be used, optimization of reaction conditions may be necessary.
-
Possible Cause 2: Inefficient hydrolysis of the thiomorpholide intermediate. The final step of the reaction is the hydrolysis of the phenylacetothiomorpholide intermediate. Incomplete hydrolysis is a common reason for low yields.[4]
-
Suggested Solution 2:
-
Ensure sufficient time is allowed for the hydrolysis step (e.g., refluxing for 10 hours with 10% alcoholic sodium hydroxide solution).[3]
-
The use of a phase transfer catalyst, such as triethylbenzylammonium chloride (TEBA), has been shown to dramatically reduce the hydrolysis time (from 24 hours to 5 hours) and improve the yield of phenylacetic acid.[9][10][14]
-
Quantitative Data: Effect of Amine on Phenylacetic Acid Yield from Styrene
| Amine | Yield (%) |
| Morpholine | 84 |
| n-Heptylamine | 59 |
| Piperidine | 58 |
| Cyclohexylamine | 47 |
| Aniline | 23 |
| n-Butylamine | 12.5 |
| Diethanolamine | 10.3 |
| Ethanolamine | 3.5 |
| (Data sourced from[3]) |
Oxidation of Ethylbenzene
The direct oxidation of the ethyl group on ethylbenzene to a carboxylic acid can be a route to phenylacetic acid.
Problem: Low yield and formation of benzoic acid.
-
Possible Cause: The use of strong oxidizing agents or harsh reaction conditions can lead to the cleavage of the bond between the two carbon atoms of the ethyl group, resulting in the formation of benzoic acid instead of phenylacetic acid.[5][15]
-
Suggested Solution:
-
Use milder oxidizing agents or carefully control the reaction conditions.
-
Sodium dichromate in water at a high temperature (275°C) in an autoclave has been reported to give a high yield of phenylacetic acid.[6]
-
Potassium permanganate (KMnO4) can also be used, but the conditions must be carefully controlled. Using buffered KMnO4 with magnesium sulfate in a two-phase system (ether/water) may offer better selectivity.[16]
-
Experimental Protocols
1. Phenylacetic Acid from Benzyl Cyanide (Acid Hydrolysis)
-
Reagents: Benzyl cyanide, sulfuric acid, water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, mix 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g of benzyl cyanide.[8]
-
Heat the mixture to reflux and stir for three hours.[8]
-
After cooling slightly, pour the reaction mixture into 2 L of cold water with stirring to prevent the formation of a solid cake.[8]
-
Filter the crude phenylacetic acid.
-
Purify the crude product by melting it under water and washing by decantation several times with hot water.[8]
-
The collected phenylacetic acid can be further purified by vacuum distillation.[8]
-
2. Phenylacetic Acid via the Willgerodt-Kindler Reaction from Styrene
-
Reagents: Styrene, sulfur, morpholine, chloroform, hydrochloric acid, sulfuric acid, ether, sodium hydroxide.
-
Procedure:
-
A mixture of 104 g of styrene, 80 g of sulfur, and 174 g of morpholine is refluxed for two hours. The internal temperature will rise to about 175°C.[3]
-
The cooled reaction mixture is dissolved in chloroform.[3]
-
The chloroform solution is washed successively with water, dilute hydrochloric acid (to remove excess morpholine), and finally with water again.[3]
-
The solvent is removed under vacuum to yield the crude phenylthioacetomorpholide.[3]
-
The crude intermediate is refluxed for ten hours with 1200 mL of 50% (by weight) sulfuric acid.[3]
-
The cooled hydrolysis mixture is extracted with ether. The combined ether extracts are washed with a 12% sodium hydroxide solution.[3]
-
The basic aqueous layer is acidified with concentrated HCl and then extracted with ether.[3]
-
Removal of the ether from the final extract yields crystalline phenylacetic acid.[3]
-
Visualizations
Caption: A troubleshooting workflow for low yield in phenylacetic acid synthesis.
Caption: Reaction pathway for the hydrolysis of benzyl cyanide to phenylacetic acid.
References
- 1. Sciencemadness Discussion Board - nutra sweet ---> Phenylacetic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Eureka | Patsnap [eureka.patsnap.com]
- 3. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]
- 4. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. quora.com [quora.com]
- 6. Synthesis of Phenylacetic Acid [erowid.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. sciencemadness.org [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. phenylacetic acid -Scooby Doo , Hive Novel Discourse [chemistry.mdma.ch]
Technical Support Center: Synthesis of 2-Methoxy-5-methylphenylacetic acid
Welcome to the technical support center for the synthesis of 2-Methoxy-5-methylphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on minimizing side-product formation during the synthesis of this important compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound via two common synthetic routes: the Willgerodt-Kindler reaction of 2-methoxy-5-methylacetophenone and the hydrolysis of 2-methoxy-5-methylphenylacetonitrile.
Route 1: Willgerodt-Kindler Reaction of 2-Methoxy-5-methylacetophenone
The Willgerodt-Kindler reaction is a powerful method for converting aryl ketones into the corresponding aryl acetic acids. The reaction typically proceeds in two stages: formation of a thioamide, followed by hydrolysis to the carboxylic acid.
Q1: My reaction yield is low, and the primary isolated product is a sulfur-containing compound, not the desired carboxylic acid. What is happening?
A: This is a common issue and indicates that the primary product of the Willgerodt-Kindler reaction, the 2-methoxy-5-methylphenylthioacetamide, has not been fully hydrolyzed to the final carboxylic acid.
-
Troubleshooting:
-
Incomplete Hydrolysis: The hydrolysis of the intermediate thioamide requires vigorous conditions. Ensure that the hydrolysis step (typically with a strong acid or base) is carried out for a sufficient duration and at an adequate temperature.
-
Monitoring the Reaction: Monitor the disappearance of the thioamide intermediate by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the hydrolysis goes to completion.
-
Q2: My final product is contaminated with an amide impurity that is difficult to remove. How can I avoid its formation?
A: During the hydrolysis of the thioamide intermediate, the corresponding amide (2-methoxy-5-methylphenylacetamide) is formed as an intermediate. Incomplete hydrolysis of this amide will result in its presence as an impurity in the final product.
-
Troubleshooting:
-
Extend Hydrolysis Time/Increase Reagent Concentration: Prolonging the reaction time or using a higher concentration of the acid or base during the hydrolysis step can drive the reaction to completion.
-
Purification: If the amide has already formed, purification can be achieved by repeated recrystallizations or by column chromatography. An acid-base extraction can also be effective, as the desired carboxylic acid is soluble in aqueous base, while the amide is not.
-
Q3: I am observing the formation of a significant amount of dark, tarry material in my reaction mixture. What is the cause and how can it be minimized?
A: The Willgerodt-Kindler reaction is often conducted at high temperatures, which can lead to thermal decomposition of the starting material, intermediates, or the final product, resulting in polymerization and tar formation.
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. While the reaction requires heat, excessive temperatures should be avoided. A temperature optimization study may be necessary to find the balance between reaction rate and decomposition.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.
-
Route 2: Hydrolysis of 2-Methoxy-5-methylphenylacetonitrile
The hydrolysis of a nitrile to a carboxylic acid is a standard transformation that can be performed under acidic or basic conditions.
Q1: The hydrolysis of my nitrile is very slow and does not go to completion, leaving a significant amount of starting material.
A: Nitriles can be resistant to hydrolysis, and insufficiently strong reaction conditions are a common cause of incomplete conversion.
-
Troubleshooting:
-
Harsher Conditions: For acidic hydrolysis, a higher concentration of a strong acid (e.g., sulfuric acid) and elevated temperatures are often required. For basic hydrolysis, a higher concentration of a strong base (e.g., sodium hydroxide or potassium hydroxide) and a co-solvent like ethanol to increase the solubility of the nitrile may be necessary.
-
Phase-Transfer Catalysis: In basic hydrolysis, the use of a phase-transfer catalyst can sometimes improve the reaction rate by facilitating the interaction between the aqueous hydroxide and the organic nitrile.
-
Q2: My final product is contaminated with the corresponding amide. How can I ensure complete hydrolysis?
A: Similar to the Willgerodt-Kindler route, the hydrolysis of a nitrile proceeds through an amide intermediate (2-methoxy-5-methylphenylacetamide). If the reaction is not allowed to proceed to completion, this amide will be a significant impurity.
-
Troubleshooting:
-
Reaction Time and Temperature: Increase the reaction time and/or temperature to ensure the complete conversion of the amide to the carboxylic acid.[1]
-
Monitoring: Use TLC or HPLC to monitor the disappearance of the amide intermediate.
-
Q3: I am concerned about the potential for decarboxylation of my final product under the harsh reaction conditions. Is this a likely side-reaction?
A: Phenylacetic acids can undergo decarboxylation (loss of CO2) to form the corresponding toluene derivative (in this case, 2,5-dimethylanisole) under harsh thermal or acidic/basic conditions.
-
Troubleshooting:
-
Temperature Control: Avoid excessive temperatures during the hydrolysis and work-up procedures.
-
Minimize Reaction Time: Once the reaction is complete (as determined by monitoring), the reaction should be cooled and worked up promptly to avoid prolonged exposure to harsh conditions.
-
Data Presentation
Table 1: Common Side-Products and Their Mitigation Strategies
| Synthetic Route | Potential Side-Product | Structure | Mitigation Strategy |
| Willgerodt-Kindler | 2-Methoxy-5-methylphenylthioacetamide | CC1=CC(=C(C=C1)OC)CC(=S)N | Ensure complete hydrolysis by extending reaction time and/or increasing the concentration of acid/base. Monitor reaction progress. |
| Willgerodt-Kindler | 2-Methoxy-5-methylphenylacetamide | CC1=CC(=C(C=C1)OC)CC(=O)N | Ensure complete hydrolysis of the intermediate amide. Utilize acid-base extraction for purification. |
| Nitrile Hydrolysis | 2-Methoxy-5-methylphenylacetamide | CC1=CC(=C(C=C1)OC)CC(=O)N | Drive the reaction to completion with longer reaction times, higher temperatures, or stronger acid/base concentrations. |
| Both Routes | 2,5-Dimethylanisole (Decarboxylation Product) | CC1=CC(=C(C=C1)OC)C | Avoid excessive temperatures and prolonged reaction times after the main transformation is complete. |
Experimental Protocols
Protocol 1: Willgerodt-Kindler Reaction and Subsequent Hydrolysis
Step 1: Synthesis of 2-Methoxy-5-methylphenylthioacetamide
-
In a round-bottom flask equipped with a reflux condenser, combine 2-methoxy-5-methylacetophenone (1.0 eq.), sulfur (2.5 eq.), and morpholine (3.0 eq.).
-
Heat the mixture to reflux (typically 130-150 °C) with vigorous stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude thioamide.
Step 2: Hydrolysis to this compound
-
To the crude thioamide, add a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 8-12 hours, or until the thioamide is no longer detectable by TLC.
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with cold, concentrated hydrochloric acid until the pH is ~1-2, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Protocol 2: Hydrolysis of 2-Methoxy-5-methylphenylacetonitrile (Acidic Conditions)
-
In a round-bottom flask, add 2-methoxy-5-methylphenylacetonitrile (1.0 eq.) to a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (approximately 110-120 °C) with stirring for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting nitrile and the intermediate amide.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any residual acid.
-
Purify the crude product by recrystallization.
Mandatory Visualization
Caption: Willgerodt-Kindler reaction pathway and side-product formation.
Caption: Nitrile hydrolysis pathway showing the intermediate amide.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Optimizing reaction conditions for substituted phenylacetic acid preparation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of substituted phenylacetic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing substituted phenylacetic acids?
A1: Several robust methods are available, and the choice depends on the starting material, desired substituents, and scale. The most common routes include:
-
Hydrolysis of Benzyl Cyanides: A classic, reliable method involving the conversion of a benzyl halide to a benzyl cyanide, followed by hydrolysis.[1][2][3] This is often used for industrial-scale production.[4]
-
Willgerodt-Kindler Reaction: A unique rearrangement reaction that converts aryl alkyl ketones into thioamides, which are then hydrolyzed to the corresponding phenylacetic acid.[5][6] This is particularly useful when the corresponding acetophenone is readily available.
-
Palladium-Catalyzed Carbonylation of Benzyl Halides: A highly efficient method that introduces the carboxylic acid moiety using carbon monoxide, often with high yields and excellent functional group tolerance.[1][7]
-
Grignard Reaction: Involves the carboxylation of a benzylmagnesium halide intermediate, which is a powerful method for carbon-carbon bond formation.[1]
-
Strecker Synthesis: While primarily for α-amino acids, this pathway can be adapted. It involves the reaction of an aldehyde with cyanide and ammonia to form an α-aminonitrile, which is then hydrolyzed.[8][9]
Q2: How do I choose the best synthetic method for my specific target molecule?
A2: Consider the following factors:
-
Starting Material Availability: If you have a substituted benzyl chloride, the benzyl cyanide hydrolysis or carbonylation routes are very direct.[10] If a substituted acetophenone is more accessible, the Willgerodt-Kindler reaction is a strong candidate.[11]
-
Functional Group Tolerance: Palladium-catalyzed reactions often exhibit high tolerance for various functional groups.[7] Strong acidic or basic conditions in hydrolysis methods may not be suitable for sensitive substrates.
-
Safety and Reagents: The use of highly toxic reagents like sodium cyanide in the benzyl cyanide route requires stringent safety protocols.[12] The carbonylation route requires handling carbon monoxide gas at pressure.[1][7]
-
Scale: For large-scale synthesis, the benzyl cyanide hydrolysis method is well-established and cost-effective.[12]
Q3: What are the general strategies for purifying crude substituted phenylacetic acids?
A3: Purification typically involves the following steps:
-
Work-up: After the reaction, the mixture is usually acidified to precipitate the carboxylic acid.[1]
-
Extraction: If the product does not precipitate, it can be extracted from the aqueous layer using an organic solvent like ethyl acetate.[1]
-
Washing: The organic layer is often washed with brine to remove water-soluble impurities.
-
Recrystallization: This is the most common method for purification. The crude product is dissolved in a hot solvent (e.g., water, toluene/hexanes) and allowed to cool slowly, causing the pure acid to crystallize.[1][13]
-
Column Chromatography: For difficult separations or high-purity requirements, column chromatography on silica gel can be employed.[1]
Troubleshooting Guide
Problem 1: Low or No Yield in Benzyl Cyanide Hydrolysis
-
Q: My hydrolysis of benzyl cyanide is giving a very low yield. What are the potential causes and solutions?
-
A: Low yields in this reaction are common and can often be traced to a few key issues.
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis | The nitrile group is stable. Ensure sufficient reaction time (can be 4-24 hours) and temperature (reflux).[1] For acid hydrolysis, use a sufficiently concentrated acid (e.g., 70% H₂SO₄ or a mixture of H₂SO₄/H₂O/acetic acid).[2][4] For base hydrolysis, ensure at least 2 equivalents of a strong base (e.g., NaOH) are used. |
| Side Reactions | Under strongly acidic conditions, polymerization or degradation of sensitive substrates can occur. Consider switching to basic hydrolysis conditions, which are often milder. |
| Poor Solubility of Starting Material | The benzyl cyanide may not be fully soluble in the aqueous acidic or basic solution. The addition of a co-solvent or using phase-transfer catalysis (PTC) can significantly improve reaction rates.[14] |
| Product Loss During Work-up | Phenylacetic acids have some solubility in water. Ensure the aqueous phase is thoroughly cooled on ice before filtration to maximize precipitation.[1] When extracting, use multiple small-volume extractions rather than one large one. Saturating the aqueous layer with NaCl can decrease the product's solubility and improve extraction efficiency. |
Problem 2: Difficulties with the Willgerodt-Kindler Reaction
-
Q: I am attempting a Willgerodt-Kindler reaction, but the reaction is slow and the yield is poor. How can I optimize it?
-
A: This multi-step rearrangement can be sensitive to conditions.
| Potential Cause | Recommended Solution |
| Low Reactivity | The traditional Willgerodt-Kindler reaction often requires high temperatures (130-160 °C) and long reaction times (6-24 hours).[1] |
| Inefficient Intermediate Formation | The initial formation of the enamine or thioamide can be a rate-limiting step.[5] Ensure you are using a suitable amine (morpholine is common) and elemental sulfur in the correct stoichiometry.[6] |
| Incomplete Hydrolysis of Thioamide | The final hydrolysis step requires vigorous conditions. Ensure you are using a sufficiently concentrated base (e.g., 20% NaOH) and heating at reflux for an adequate time (4-6 hours) to fully convert the intermediate thiomorpholide to the carboxylate.[1] |
| Sub-optimal Reaction Conditions | The use of Phase Transfer Catalysis (PTC) with a catalyst like triethyl benzyl ammonium chloride (TEBA) can dramatically reduce reaction times (from 24h to ~5h) and improve yields under milder conditions (e.g., 100 °C).[11] Microwave-assisted heating has also been shown to improve yields and reduce reaction times significantly.[6] |
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical reaction conditions and yields for common methods used to prepare phenylacetic acid.
| Method | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Benzyl Cyanide Hydrolysis (Acidic) | Benzyl Cyanide | H₂SO₄, H₂O | Reflux | 4-8 | ~85-95% | [1][4] |
| Willgerodt-Kindler Reaction | Acetophenone | Sulfur, Morpholine, NaOH | 130-140 | 10-14 | ~80% | [1] |
| Willgerodt-Kindler (PTC) | 4-Chloroacetophenone | Sulfur, Morpholine, TEBA | 100 | 5-8 | ~78% | [11] |
| Palladium-Catalyzed Carbonylation | 2,4-Dichlorobenzyl Chloride | CO, Pd(OAc)₂, PPh₃, NaOH | 80-100 | 4-6 | ~95% | [1][7] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Benzyl Cyanide [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzyl cyanide (1.0 eq), concentrated sulfuric acid (2.0 eq), and water.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: The phenylacetic acid will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from hot water or a suitable organic solvent system (e.g., toluene/hexanes) to yield pure phenylacetic acid.
Protocol 2: Willgerodt-Kindler Reaction of Acetophenone [1]
-
Thioamide Formation: In a flask fitted with a reflux condenser, combine acetophenone (1.0 eq), morpholine (1.5 eq), and elemental sulfur (1.2 eq).
-
Reaction: Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.
-
Hydrolysis of Thiomorpholide: Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide. Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate.
-
Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic (~pH 2).
-
Isolation and Purification: The phenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.
Protocol 3: Palladium-Catalyzed Carbonylation of Benzyl Chloride [1][7]
-
Reaction Setup: In a high-pressure reactor, combine the substituted benzyl chloride (1.0 eq), palladium(II) acetate (0.01 eq), triphenylphosphine (0.02 eq), and a suitable solvent such as toluene.
-
Reaction: Add an aqueous solution of sodium hydroxide (2.0 eq). Pressurize the reactor with carbon monoxide (CO) to 10-20 atm. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO gas in a fume hood.
-
Isolation: Transfer the mixture to a separatory funnel. Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure substituted phenylacetic acid.
Visualizations
Caption: Experimental workflow for phenylacetic acid synthesis via benzyl cyanide hydrolysis.
Caption: Logical troubleshooting workflow for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 3. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. Benzyl chloride is treated with kcn and product A is formed A is then hyd.. [askfilo.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]
- 13. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Methoxy-5-methylphenylacetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols for the purification of 2-Methoxy-5-methylphenylacetic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | Product loss during multiple purification steps (e.g., transfers, extractions, filtration). | - Minimize the number of transfers. - Ensure complete extraction by checking the pH and using an adequate volume of solvent. - For recrystallization, ensure the solution is fully saturated before cooling and avoid using an excessive amount of solvent. |
| Product is an Oil, Not a Solid | - The presence of impurities is depressing the melting point. - The cooling process during recrystallization is too rapid. | - Attempt to purify a small sample by flash column chromatography to see if a solid can be obtained. - Slow down the cooling process during recrystallization. Allow the solution to cool to room temperature slowly before placing it in an ice bath[1]. - Try scratching the inside of the flask with a glass rod to induce crystallization. |
| Colored Impurities in Final Product | - Formation of colored by-products during synthesis. - Contamination from reagents or solvents. | - During workup, wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) if oxidation is suspected. - Perform a charcoal treatment: add a small amount of activated carbon to a hot solution of the crude product, boil for a few minutes, and then filter hot through Celite or filter paper to remove the carbon[2][3]. |
| Streaking/Tailing on TLC or Column Chromatography | The carboxylic acid group interacts strongly with the silica gel, causing streaking. | - Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent (mobile phase)[4]. This suppresses the ionization of the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper bands/spots[4]. |
| Presence of Starting Materials in Final Product | Incomplete reaction during synthesis. | - If the starting materials have significantly different polarities, they can be removed by flash column chromatography. - If the starting material is a nitrile (e.g., p-methoxybenzeneacetonitrile), ensure complete hydrolysis by extending the reaction time or adjusting the concentration of the acid/base used for hydrolysis[3][5]. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can be categorized as follows:
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates from the synthetic route, and by-products from side reactions[5][6]. For example, if prepared by hydrolysis of a nitrile, residual nitrile may be present[3].
-
Inorganic Impurities: These can include reagents, catalysts, and salts from the workup process[6].
-
Residual Solvents: Solvents used in the reaction or purification steps may remain in the final product[6].
Q2: What is the most effective single method for purifying this compound?
A2: For a solid compound, recrystallization is often a highly effective and efficient method for achieving high purity, especially after initial purification by extraction or chromatography[1][4]. The choice of solvent is critical for success[1].
Q3: My compound appears pure by TLC, but the melting point is broad. Why?
A3: A broad melting point is a classic indicator of impurities[5]. While TLC is a good qualitative tool, it may not be able to separate all impurities, especially those with similar polarities to the product. It is also possible that residual solvent is trapped in the crystal lattice, which can also depress and broaden the melting point range.
Q4: Which advanced analytical techniques are best for assessing the final purity?
A4: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining purity due to its high resolving power[7][8]. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities[7][8]. For an absolute purity determination, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful method[9].
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Recrystallization | Toluene, Hexane/Ethyl Acetate, Benzene/Ethanol[2][4] | The ideal solvent should dissolve the compound well when hot but poorly when cold[1]. A co-solvent system (e.g., Hexane/Ethyl Acetate) can be used to achieve the desired solubility profile[1]. |
| Column Chromatography | Hexane/Ethyl Acetate with 0.5-1% Acetic Acid | A standard solvent system for moderately polar compounds. The addition of acetic acid is crucial to prevent peak tailing on the silica gel column[4]. |
Table 2: Typical Parameters for Purity Analysis by HPLC
| Parameter | Specification |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm[8][9] |
| Mobile Phase | A: 0.1% Phosphoric Acid or Formic Acid in WaterB: Acetonitrile[7][9] |
| Gradient | A gradient from high aqueous to high organic (e.g., 70:30 A:B to 10:90 A:B) is often effective[8]. |
| Flow Rate | 1.0 mL/min[8] |
| Detection Wavelength | 275 nm[8] |
| Column Temperature | 30 °C[8] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline and may require optimization for solvent choice and volumes.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., toluene) and heat the mixture to boiling with stirring until the solid completely dissolves[1][2].
-
Decolorization (Optional): If the solution is colored, remove it from heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for 2-5 minutes[2].
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities or activated carbon[2].
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation[1][2].
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent[1][2].
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid). Gradually increase the polarity of the eluent to move the compound down the column[4].
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
- 1. mt.com [mt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Breaking Emulsions During Aqueous Workup of Organic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing emulsion problems during the aqueous workup of organic acids. Persistent emulsions during liquid-liquid extractions can lead to significant product loss, decreased purity, and increased processing time.
Troubleshooting Guide: Emulsion Management
An emulsion is a mixture of two immiscible liquids where one is dispersed in the other as microscopic droplets.[1][2] In organic synthesis, this commonly occurs when an aqueous solution is mixed with an organic solvent during product workup.[1] The formation of a stable emulsion prevents the clear separation of the aqueous and organic layers, complicating the isolation of the desired compound.[3] This guide provides a systematic approach to preventing and breaking these emulsions.
Caption: A workflow for troubleshooting emulsions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of emulsion formation during organic acid extraction?
A1: Emulsion formation is often multifactorial. Key causes include:
-
Presence of Surfactants : Samples from biological matrices often contain surfactant-like molecules such as phospholipids, free fatty acids, and proteins that stabilize emulsions.[4] The salt of the deprotonated organic acid itself can also act as a surfactant, particularly in basic solutions used to extract the acid into the aqueous phase.[5]
-
Vigorous Agitation : Shaking the separatory funnel too vigorously provides the energy to disperse one liquid phase into the other, creating fine droplets that are slow to coalesce.[4][6]
-
Similar Densities : When the densities of the organic and aqueous phases are very close, there is insufficient gravitational force to drive their separation.[7]
-
Suspended Solids : The presence of fine, insoluble particulate matter can stabilize an emulsion by collecting at the oil-water interface.[8]
Q2: How can I prevent emulsions from forming in the first place?
A2: Prevention is more efficient than breaking an emulsion.[4][9] Consider the following preventive strategies:
-
Gentle Mixing : Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.[4] This provides sufficient surface area for extraction to occur while minimizing the agitation that causes emulsions.[4]
-
Solvent Choice : Some solvents are more prone to forming emulsions than others; for example, dichloromethane (DCM) is known to be a common offender.[10] If possible, consider using a solvent like ethyl acetate or n-pentane, which tend to separate more easily from aqueous phases.[6][10]
-
Pre-emptive Salting Out : If you know a particular extraction is prone to emulsification, add salt or brine to the aqueous layer before mixing with the organic solvent.[11][12][13]
-
Solvent Evaporation : For reaction workups, you can first evaporate the reaction solvent and then redissolve the residue in the desired extraction solvent.[8][14]
-
Alternative Extraction Methods : For samples known to cause persistent emulsions, consider using solid-phase extraction (SPE) instead of liquid-liquid extraction (LLE).[4][9]
Caption: Relationship between causes and prevention of emulsions.
Q3: What are the simplest physical methods to try first?
A3: Always start with the least invasive methods:
-
Let it Sit : The simplest approach is to let the separatory funnel stand undisturbed for up to an hour.[11][12] Often, gravity alone is enough to resolve a weak emulsion.
-
Gentle Agitation : Gently swirl the contents of the funnel or stir the emulsion layer with a glass rod.[11] Tapping the side of the glass can also help accelerate the separation.[12]
Q4: What chemical methods are effective for breaking emulsions?
A4: If physical methods fail, chemical additives can alter the properties of the layers to force separation.
-
"Salting Out" with Brine : Adding a saturated solution of sodium chloride (brine) is a very common and effective technique.[4] The salt dissolves in the aqueous layer, increasing its ionic strength and polarity.[9][13] This makes the organic components less soluble in the aqueous phase and helps to coalesce the dispersed droplets.[1] Adding solid salt, like NaCl or anhydrous sodium sulfate, can also be effective.[11][12][14]
-
pH Adjustment : If the emulsion is stabilized by a surfactant-like compound (such as the salt of your organic acid), changing the pH can break the emulsion.[1] For example, acidifying the mixture with dilute HCl or H₂SO₄ can protonate the carboxylate, disrupting its surfactant properties and promoting phase separation.[11][12]
-
Solvent Addition : Adding a small amount of a different organic solvent can change the overall properties of the organic layer, helping to dissolve surfactant-like molecules and break the emulsion.[4][9]
Q5: What advanced methods can be used for highly persistent emulsions?
A5: For stubborn emulsions, more forceful techniques are required:
-
Centrifugation : This is often the most effective method for breaking a tough emulsion.[11][12] The high g-force rapidly separates the mixture according to density.[15][16] This method is suitable for smaller volumes unless a large-scale centrifuge is available.[6][9]
-
Filtration through a Filter Aid : Filtering the entire emulsified mixture through a pad of a filter agent like Celite® (diatomaceous earth) or a plug of glass wool can physically remove fine particulates that may be stabilizing the emulsion.[4][8][9][14] The filtrate often separates into two clear layers.[8]
-
Temperature Change : Gently heating the mixture can reduce its viscosity and facilitate phase separation, but care must be taken to avoid decomposing the product.[1] Alternatively, freezing the aqueous layer can physically disrupt the emulsion; upon thawing, the layers may separate cleanly.[1]
-
Ultrasonic Bath : Placing the sample in an ultrasonic bath can provide localized energy to help coalesce the dispersed droplets.[11][12]
Comparison of Emulsion Breaking Techniques
| Method Category | Technique | Principle of Action | Speed | Equipment Needed |
| Physical | Let Stand / Gentle Agitation | Gravity and minor mechanical disruption | Slow | Separatory Funnel, Glass Rod |
| Chemical | Addition of Brine/Salt | Increases ionic strength of aqueous phase ("salting out") | Moderate | Salt (e.g., NaCl, Na₂SO₄) |
| pH Adjustment | Neutralizes surfactant-like species | Moderate to Fast | Acid or Base Solution | |
| Addition of Different Solvent | Alters polarity/solubility properties of the organic phase | Moderate | A secondary organic solvent | |
| Mechanical | Centrifugation | Accelerates separation based on density differences | Fast | Centrifuge |
| Ultrasonic Bath | Coalesces droplets via high-frequency sound waves | Moderate | Sonicator | |
| Filtration through Celite® | Removes solid particulates that stabilize the emulsion | Moderate to Fast | Filtration apparatus, Celite® | |
| Thermal | Heating / Freezing | Reduces viscosity (heating) or physically disrupts (freezing) | Slow to Moderate | Heat source or freezer |
Detailed Experimental Protocols
Protocol 1: Breaking an Emulsion with Brine ("Salting Out")
-
Observation : An emulsion has formed in the separatory funnel and does not resolve after standing for 15 minutes.
-
Preparation : Prepare a saturated aqueous solution of sodium chloride (brine).
-
Addition : Add a volume of brine equivalent to 10-20% of the aqueous layer volume directly to the separatory funnel. Alternatively, add solid sodium chloride a spatula-full at a time until some remains undissolved.[14]
-
Mixing : Stopper the funnel and gently invert it 2-3 times to mix the salt into the aqueous phase. Do not shake vigorously. Vent the funnel.
-
Separation : Place the funnel back on a ring stand and allow the layers to separate. The increased density and ionic strength of the aqueous layer should force a clean separation.[13][17]
-
Drainage : Once a clear interface is visible, drain the lower layer, followed by the upper layer, into separate flasks.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
This method is particularly effective when suspended solids are suspected of causing the emulsion.[8]
-
Apparatus Setup : Assemble a Büchner or Hirsch funnel with a piece of filter paper on a clean filter flask connected to a vacuum source.[18]
-
Prepare Celite Pad : Add a small amount of the organic solvent being used in the extraction to the funnel to wet the filter paper. Add a layer of Celite® (approximately 1-2 cm thick) to the funnel. Gently press the Celite® down to form a compact pad. Rinse the pad with a small amount of clean organic solvent under vacuum to ensure it is settled.
-
Filtration : Turn off the vacuum and pour the entire emulsified mixture onto the Celite® pad.
-
Apply Vacuum : Reapply the vacuum gently. The Celite® acts as a physical barrier, trapping the fine particulates and allowing the now-broken emulsion (as two distinct liquids) to pass through into the flask.[8]
-
Rinse : Rinse the original flask and the Celite® pad with a small amount of fresh organic solvent to ensure all of the desired product is collected.[18]
-
Separation : Transfer the biphasic filtrate to a clean separatory funnel and perform the layer separation as usual.
Protocol 3: Breaking an Emulsion using Centrifugation
This is a highly effective method for small to medium-scale extractions with persistent emulsions.[9][11][12]
-
Transfer : Carefully pour the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are rated for the solvents and speeds being used.
-
Balance : It is critical to balance the centrifuge. Place a tube of equal weight (use a blank with water or solvent if necessary) directly opposite your sample tube in the centrifuge rotor.[19]
-
Centrifuge : Place the tubes in the centrifuge and run at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes. Higher speeds may be necessary for very stable emulsions.
-
Separation : The centrifugal force will compel the denser phase to the bottom and the less dense phase to the top, with a sharp interface between them.[15] Any solid material will form a pellet at the bottom of the tube.[15]
-
Isolation : Carefully remove the tubes. Pipette off the top layer, or decant the supernatant, to separate the phases. Be careful not to disturb any solid pellet at the interface.[20]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Separatory Funnel: Emulsions [www2.chem.wisc.edu]
- 3. quora.com [quora.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Workup [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. azom.com [azom.com]
- 12. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 13. brainly.com [brainly.com]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. Centrifugation - Wikipedia [en.wikipedia.org]
- 16. medsolut.com [medsolut.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. m.youtube.com [m.youtube.com]
- 19. corning.com [corning.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS Analysis of Acidic Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address poor peak shape in the GC-MS analysis of acidic compounds.
Troubleshooting Guides
This section offers solutions to common peak shape problems encountered during the GC-MS analysis of acidic compounds.
Issue: My acidic compound peaks are tailing.
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing polar, acidic compounds. This phenomenon can lead to poor resolution and inaccurate quantification.
Possible Causes and Solutions:
-
Active Sites in the GC System: Acidic compounds can interact with active silanol groups in the inlet liner, at the head of the column, or in the transfer line, causing peak tailing.[1][2]
-
Solution:
-
Use a Deactivated Inlet Liner: Regularly replace the inlet liner with a new, deactivated one.[3] Consider using liners specifically designed for active compounds.
-
Column Maintenance: Trim the first 10-20 cm from the inlet side of the column to remove accumulated non-volatile residues and active sites.[4]
-
Inert Flow Path: Utilize an inert flow path, including inert-coated liners, seals, and columns, to minimize interactions.[1]
-
-
-
Inappropriate Column Choice: The use of a non-polar column for polar acidic compounds can result in poor peak shape.
-
Solution:
-
Select a Polar Column: Use a column with a polar stationary phase, such as a Wax-type (polyethylene glycol) or a cyanopropyl phase, which is more compatible with acidic analytes.[5]
-
-
-
Suboptimal GC Parameters: Incorrect temperature or flow rates can contribute to peak tailing.
-
Solution:
-
Optimize Temperatures: Ensure the inlet temperature is sufficient for rapid and complete vaporization of the derivatized analyte (a typical starting point is 250 °C).[6] A low transfer line or ion source temperature in the mass spectrometer can also cause tailing for later eluting peaks.
-
Carrier Gas Flow Rate: An inadequate carrier gas flow rate can lead to peak broadening and tailing. Ensure your flow rate is optimized for your column dimensions and analysis.
-
-
-
Lack of Derivatization: Free carboxylic acid groups are highly polar and prone to hydrogen bonding, leading to strong interactions with the GC system.
Issue: My acidic compound peaks are fronting.
Peak fronting, characterized by a leading edge that is less steep than the trailing edge, can also compromise analytical results.
Possible Causes and Solutions:
-
Column Overload: Injecting too much of a concentrated sample is a primary cause of peak fronting.[6]
-
Solution:
-
Dilute the Sample: Reduce the concentration of the sample before injection.
-
Decrease Injection Volume: Inject a smaller volume of the sample.
-
Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.[6]
-
Use a Higher Capacity Column: Employ a column with a thicker stationary phase film or a wider internal diameter to handle larger sample loads.[6][8]
-
-
-
Inlet and Column Issues: Problems within the inlet or the column itself can lead to fronting.
-
Solution:
-
Check for Blockages: Ensure the inlet liner and the front of the column are free from obstructions.
-
Proper Column Installation: Verify that the column is installed correctly in the inlet, as improper placement can distort peak shape.
-
-
-
Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion, including fronting.
-
Solution:
-
Solvent Compatibility: If possible, dissolve the sample in a solvent that is compatible with the stationary phase.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing acidic compounds by GC-MS?
A1: Direct analysis of acidic compounds by GC-MS is often challenging due to their high polarity and low volatility.[5] The polar carboxyl groups can form hydrogen bonds, leading to strong interactions with active sites in the GC system, resulting in poor peak shape (tailing), low sensitivity, and even complete loss of the analyte.[9] Derivatization converts the acidic functional group into a less polar and more volatile derivative (e.g., a silyl ester or a methyl ester).[5][10] This chemical modification improves the chromatographic behavior of the compound, leading to sharper, more symmetrical peaks and enhanced detection.[7]
Q2: What are the most common derivatization methods for acidic compounds?
A2: The two most widely used derivatization techniques for acidic compounds in GC-MS are:
-
Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[7] Silylation is generally a rapid and effective method.[10]
-
Esterification (Alkylation): This technique converts the carboxylic acid into an ester, typically a methyl ester.[5] Reagents like boron trifluoride in methanol (BF3-methanol) or methyl chloroformate (MCF) are commonly used.[9][11] Esterification can offer excellent derivative stability.[9]
Q3: How do I choose the right GC column for acidic compound analysis?
A3: For the analysis of polar acidic compounds, it is generally recommended to use a polar stationary phase .[5]
-
Wax Columns (Polyethylene Glycol - PEG): These are highly polar columns and are well-suited for the analysis of free fatty acids and their derivatives.
-
Cyanopropyl Columns: These are also highly polar and are often used for the analysis of fatty acid methyl esters (FAMEs).
-
Mid-polarity Phenyl-substituted Columns (e.g., 50% phenyl): These can also provide good selectivity for some derivatized acidic compounds.
While less polar columns like a 5% phenyl-polydimethylsiloxane (e.g., DB-5ms or HP-5ms) can be used, this is typically only after effective derivatization. For complex samples, a more polar column will generally provide better resolution.
Q4: How can I prevent the thermal degradation of my acidic compounds in the GC inlet?
A4: Thermally labile acidic compounds can degrade in a hot GC inlet, leading to reduced response and the appearance of degradation product peaks.
-
Optimize Inlet Temperature: While a high temperature is needed for vaporization, an excessively high temperature can cause degradation.[4] Start with a standard temperature of 250 °C and adjust as needed based on the analyte's stability.
-
Use a Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet allows for a gentle heating ramp, which can minimize the thermal stress on labile compounds compared to a hot split/splitless inlet.[12]
-
Derivatization: Derivatization not only improves peak shape but can also increase the thermal stability of the analyte.
-
Minimize Residence Time: Use a higher carrier gas flow rate or a faster oven ramp to move the analytes through the hot zones more quickly.
Q5: What routine maintenance is crucial for good peak shape when analyzing acidic compounds?
A5: Regular maintenance of the GC inlet is critical to prevent the accumulation of active sites and non-volatile residues that cause poor peak shape.[13]
-
Septum Replacement: Change the septum regularly (e.g., after every 100 injections) to prevent leaks and contamination from septum particles.
-
Inlet Liner Inspection and Replacement: Inspect the inlet liner daily and replace it frequently, especially when analyzing dirty samples. A contaminated liner is a major source of active sites.[3]
-
O-Ring Replacement: Replace the liner O-ring with every liner change to ensure a proper seal.
-
Gold Seal (Inlet Seal) Maintenance: The gold seal at the bottom of the inlet can also become contaminated. Inspect and clean or replace it as needed.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the GC-MS analysis of acidic compounds.
Table 1: Comparison of Derivatization Methods for Organic Acid Analysis
| Derivatization Method | Key Advantages | Key Disadvantages | Typical Reproducibility (RSD) |
| Silylation (TMS) | Fast reaction, versatile for many functional groups. | Derivatives can be sensitive to moisture, may show poorer reproducibility over long sequences.[11] | < 15% |
| Alkylation (MCF) | Stable derivatives, better reproducibility, can be performed in aqueous media.[11][14] | May require extraction steps, can be more labor-intensive. | < 10%[11] |
Note: RSD (Relative Standard Deviation) values are indicative and can vary depending on the specific analyte, matrix, and instrument conditions.
Table 2: Effect of Inlet Temperature on Analyte Stability (Illustrative)
| Compound Class | Typical Inlet Temperature Range (°C) | Potential for Degradation at High Temperatures |
| Saturated Fatty Acids | 250 - 280 | Low |
| Unsaturated Fatty Acids | 250 - 270 | Moderate (Isomerization/Oxidation) |
| Phenolic Acids | 240 - 260 | High (Decarboxylation)[10] |
| Thermally Labile Drugs | 200 - 250 | High[15] |
Note: The optimal inlet temperature is compound-specific and should be determined empirically.
Experimental Protocols
Protocol 1: Silylation of Carboxylic Acids using BSTFA
This protocol describes a general procedure for the derivatization of carboxylic acids using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
Dried sample containing acidic analytes (0.1-1 mg)
-
BSTFA (with 1% TMCS as a catalyst, if desired for enhanced reactivity)
-
A suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
2 mL reaction vial with a screw cap and PTFE/silicone septum
Procedure:
-
Sample Preparation: Place the dried sample in a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Moisture will deactivate the silylating reagent.[10]
-
Reagent Addition: Add 100 µL of the aprotic solvent to dissolve the sample.
-
Add 100 µL of BSTFA to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.[10]
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS. No work-up is typically required.[10]
Protocol 2: Esterification of Carboxylic Acids using BF3-Methanol
This protocol provides a general method for preparing fatty acid methyl esters (FAMEs) using boron trifluoride in methanol.
Materials:
-
Sample containing fatty acids (1-25 mg)
-
12-14% Boron Trifluoride (BF3) in methanol
-
Hexane
-
Saturated sodium chloride solution
-
5-10 mL micro reaction vessel
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the sample into the reaction vessel. If the sample is dissolved in a solvent, it can be added directly.
-
Reagent Addition: Add 2 mL of BF3-methanol solution to the vessel.[9]
-
Reaction: Tightly cap the vessel and heat at 60°C for 5-10 minutes.[9]
-
Extraction: Cool the vessel to room temperature. Add 1 mL of water and 1 mL of hexane.[9]
-
Shake the vessel vigorously for 1 minute to extract the FAMEs into the hexane layer.[9]
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.[9]
Protocol 3: GC Column Conditioning
Proper column conditioning is essential to remove contaminants and ensure a stable baseline, which is critical for good peak shape.
Procedure:
-
Installation: Install the new GC column in the inlet, but do not connect it to the detector. This prevents contamination of the mass spectrometer.
-
Purge: Set the carrier gas flow rate to the typical operating flow for your column diameter (e.g., 1-2 mL/min for a 0.25 mm ID column) and purge the column for 15-30 minutes at ambient temperature to remove oxygen.[16][17]
-
Heating Program:
-
Set the initial oven temperature to 40-50°C.
-
Program the oven to ramp at 5-10°C/minute to the maximum isothermal operating temperature of the column (or 20°C above the final temperature of your analytical method, whichever is lower).[16]
-
Hold at the maximum temperature for 1-2 hours, or until the baseline is stable. Thicker film columns may require longer conditioning times.[17]
-
-
Cool Down and Connection: Cool the oven down. Connect the column to the mass spectrometer detector.
-
Final Check: Heat the oven to the initial temperature of your method and run a blank injection to confirm a stable and clean baseline.
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: Troubleshooting workflow for addressing peak fronting.
Caption: General experimental workflow for derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. acdlabs.com [acdlabs.com]
- 3. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Semantic Scholar [semanticscholar.org]
- 14. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanlaboratory.com [americanlaboratory.com]
- 16. gcms.cz [gcms.cz]
- 17. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Inactivity in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of catalyst inactivity in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is sluggish or has failed completely. What are the primary initial checks?
A1: Low or no conversion is a frequent issue that can often be traced back to a few key areas. Before extensive optimization, verify the following:
-
Reagent Quality: Ensure all substrates, solvents, and bases are pure and dry. Impurities can poison the catalyst. For instance, amines should be purified by distillation, crystallization, or filtration through a plug of activated alumina before use.[1] Solvents should be anhydrous and free of oxygen.[1][2]
-
Inert Atmosphere: The presence of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst deactivation.[3][4] It is crucial to rigorously degas all solvents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction.[3]
-
Catalyst Activation: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[5] Inefficient activation will result in a low concentration of the active catalyst.[4] Consider using well-defined, commercially available precatalysts like G3 or G4 palladacycles, which often provide more reliable activation.[1]
Q2: I observe a black precipitate in my reaction mixture. What is it and how can I prevent it?
A2: The black precipitate is most likely "palladium black," which is composed of agglomerated, catalytically inactive palladium metal.[3] Its formation is a clear sign of catalyst decomposition. To prevent this:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the Pd(0) catalytic species and preventing aggregation.[3] These ligands create a sterically hindered environment around the palladium center.
-
Control Temperature: High temperatures can accelerate the rate of catalyst decomposition.[3] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Ensure Inert Atmosphere: As mentioned, oxygen can lead to the formation of palladium black by oxidizing the active Pd(0) catalyst.[3]
Q3: Why are cross-coupling reactions involving heteroaryl substrates, particularly pyridines, often problematic?
A3: The nitrogen atoms within heteroaryl rings, especially pyridines, can act as ligands themselves. They can coordinate to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[3][6] This "catalyst poisoning" is a major deactivation pathway. To overcome this, the use of bulky, electron-rich ligands is often necessary to sterically disfavor the binding of the heteroaryl nitrogen to the palladium center.
Q4: How does the choice of base impact catalyst activity and stability?
A4: The base plays a critical role in the catalytic cycle, most notably in the transmetalation step of Suzuki couplings by activating the organoboron reagent.[7] However, the choice of base can also influence catalyst stability.
-
Strong Bases (e.g., NaOtBu, LHMDS): These often lead to higher reaction rates but can be incompatible with base-sensitive functional groups on the substrates.[2]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance but may require higher temperatures or longer reaction times.[2] An inappropriate base can sometimes lead to side reactions or catalyst decomposition pathways.
Troubleshooting Guides
Scenario 1: Low or No Conversion in a Suzuki-Miyaura Coupling
If you are experiencing low yields in a Suzuki-Miyaura coupling, follow this troubleshooting workflow:
References
Minimizing homocoupling byproducts in Suzuki reactions
Technical Support Center: Suzuki Coupling Reactions
This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, with a focus on preventing undesired homocoupling byproducts in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki reactions, and why is it a problem?
A1: Homocoupling is a prevalent side reaction where two molecules of the organoboron reagent (e.g., boronic acid) couple with each other, forming a symmetrical biaryl byproduct.[1] This is undesirable because it consumes the starting material, reduces the yield of the intended cross-coupled product, and complicates the purification process due to the structural similarity between the homocoupled byproduct and the target molecule.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: Homocoupling of boronic acids is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II).[1][3][4] These Pd(II) species can then promote the homocoupling of boronic acids.[2][3] Rigorous exclusion of oxygen is therefore critical.[5][6]
-
Palladium(II)-Mediated Homocoupling: When a Pd(II) salt, such as palladium(II) acetate (Pd(OAc)₂) or PdCl₂, is used as the catalyst precursor, it can react directly with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[2][3][7] This is often a problem at the start of the reaction before the main catalytic cycle is established.
Q3: How does the choice of palladium source affect homocoupling?
A3: The selection of the palladium source is critical.
-
Pd(0) Sources : Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often preferred as it does not require an in-situ reduction step that can be a primary source of homocoupling.[2]
-
Pd(II) Precatalysts : If a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) is used, the initial reduction to Pd(0) can occur via homocoupling of the boronic acid.[7] To mitigate this, one can add a mild reducing agent, like potassium formate, to minimize the concentration of free Pd(II) without disrupting the catalytic cycle.[5][8] Modern precatalysts, such as those from the Buchwald series (G2, G3, G4), are designed to generate the active Pd(0) catalyst cleanly and efficiently, reducing the likelihood of side reactions.[7]
Q4: How does the choice of base influence the formation of homocoupling byproducts?
A4: The base is essential for activating the boronic acid for the transmetalation step, but an improper choice can worsen homocoupling.[9][10] Weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are generally preferred.[3][10] They are less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH) or sodium ethoxide (NaOEt).[3][11]
Q5: Which ligands are best for suppressing homocoupling?
A5: Bulky and electron-rich phosphine ligands are highly effective at minimizing homocoupling. Ligands such as SPhos and XPhos accelerate the reductive elimination step of the catalytic cycle.[2] A faster reductive elimination step decreases the lifetime of the diorganopalladium(II) intermediate, which can be prone to side reactions that lead to byproduct formation.[2][12]
Troubleshooting Guide
If you are observing significant homocoupling, use the following workflow to diagnose and address the potential cause.
Data Presentation: Impact of Reaction Parameters
The following tables summarize the general effect of different reaction components on the formation of homocoupling byproducts. Actual results are highly dependent on the specific substrates used.
Table 1: Illustrative Effect of Palladium Source on Homocoupling
| Palladium Source | Ligand | Base | Desired Product Yield (%) | Homocoupling Byproduct (%) | Rationale |
|---|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | 75 | 20 | Pd(II) source can directly cause homocoupling before reduction to active Pd(0).[3][7] |
| Pd(OAc)₂ + KOOCH | PPh₃ | K₂CO₃ | 88 | 8 | Mild reducing agent minimizes free Pd(II).[5] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 92 | <5 | Pd(0) source avoids the initial reduction step that promotes homocoupling.[2] |
| SPhos Pd G3 | SPhos | K₃PO₄ | 96 | <3 | Precatalyst designed for clean and efficient generation of the active Pd(0) species.[7] |
Note: Data is representative and intended to illustrate general trends.
Table 2: Illustrative Effect of Base on Homocoupling
| Base | Palladium Catalyst | Desired Product Yield (%) | Homocoupling Byproduct (%) | Rationale |
|---|---|---|---|---|
| NaOH | Pd(dppf)Cl₂ | 65 | 30 | Strong bases can promote side reactions.[3] |
| K₂CO₃ | Pd(dppf)Cl₂ | 85 | 12 | Weaker inorganic base, generally preferred.[3][10] |
| K₃PO₄ | Pd(dppf)Cl₂ | 91 | 7 | Often an excellent choice for suppressing side reactions.[10] |
| Cs₂CO₃ | Pd(dppf)Cl₂ | 93 | 5 | Highly effective, though more expensive, base for minimizing homocoupling.[10] |
Note: Data is representative and based on general trends reported in the literature.
Experimental Protocols
Protocol 1: Standard Suzuki Coupling (Not Optimized for Homocoupling)
This protocol uses common conditions that may lead to homocoupling if not carefully controlled and serves as a baseline for comparison.
-
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene/Water (4:1 mixture, 10 mL)
-
-
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, and sodium carbonate.
-
Add the toluene/water solvent mixture.
-
Sparge the mixture with Argon or Nitrogen for 15 minutes to degas the solution.
-
Under a positive pressure of inert gas, add the Pd(OAc)₂ and PPh₃.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours, monitoring progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Optimized Suzuki Coupling to Minimize Homocoupling
This protocol incorporates modifications specifically designed to suppress the homocoupling side reaction.[2][5]
-
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane/Water (5:1 mixture, 10 mL)
-
-
Procedure:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Degas the solvent mixture by sparging with Argon for at least 30 minutes prior to use.
-
To a Schlenk flask under a positive pressure of Argon, add the aryl halide, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with Argon. Repeat this cycle three times.[2]
-
Via syringe, add the degassed dioxane/water solvent mixture.
-
Add the Pd(PPh₃)₄ catalyst under a positive flow of Argon.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 2-6 hours.
-
Upon completion, cool the mixture to room temperature. Work up the reaction as described in Protocol 1.
-
Analyze the crude product by GC-MS or ¹H NMR to confirm the reduced level of homocoupling byproduct.
-
Catalytic Cycle and Competing Homocoupling Pathway
The main Suzuki catalytic cycle involves the sequential steps of oxidative addition, transmetalation, and reductive elimination to generate the desired cross-coupled product and regenerate the active Pd(0) catalyst. Homocoupling occurs when off-cycle pathways, often initiated by oxygen, consume the catalyst and boronic acid to form byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
A Comparative Guide to the Validation of RP-HPLC Methods for the Analysis of 2-Methoxy-5-methylphenylacetic Acid
This guide provides a detailed comparison of a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the analysis of 2-Methoxy-5-methylphenylacetic acid, a known related substance of the non-steroidal anti-inflammatory drug, Loxoprofen. For comparative purposes, an alternative High-Performance Thin-Layer Chromatography (HPTLC) method is also presented. The information is intended for researchers, scientists, and drug development professionals involved in analytical method development, validation, and quality control.
Introduction to Analytical Methodologies
The accurate quantification of impurities and related substances is critical in pharmaceutical development and manufacturing to ensure the safety and efficacy of drug products. This compound is a process impurity and potential degradant of Loxoprofen. Validated analytical methods are therefore essential for its monitoring. RP-HPLC is a widely used, robust, and sensitive technique for the separation and quantification of pharmaceutical compounds and their impurities.
This guide outlines a stability-indicating RP-HPLC method capable of separating this compound from Loxoprofen and other related substances. The validation parameters are presented in accordance with the International Conference on Harmonisation (ICH) guidelines.[1][2]
RP-HPLC Method for Loxoprofen and Its Related Substances
A stability-indicating RP-HPLC method has been developed for the determination of Loxoprofen in the presence of its degradation products, which would include this compound.[1][3]
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 analytical column.[1]
-
Mobile Phase: An isocratic elution system consisting of a 50:50 (v/v) mixture of acetonitrile and 0.15% triethylamine, with the pH adjusted to 2.2.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 220 nm.[1]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: A test solution can be prepared by dissolving the sample in a suitable solvent, such as methanol, followed by ultrasonic treatment and filtration.[4]
Method Validation Summary: RP-HPLC
The following table summarizes the validation parameters for a typical RP-HPLC method for the analysis of Loxoprofen and its related substances.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 10–90 μg/mL |
| Correlation Coefficient (r²) | 0.9992 |
| Accuracy (% Recovery) | Typically >90% |
| Precision (% RSD) | < 2% |
| Specificity | The method is specific for the analyte in the presence of impurities and degradants. |
| Robustness | The method is robust to small, deliberate variations in chromatographic conditions. |
Note: The specific validation data for this compound as a standalone compound is not detailed in the search results, but the methods are validated for the separation and quantification of Loxoprofen and its impurities.
Alternative Method: High-Performance Thin-Layer Chromatography (HPTLC)
For comparison, an HPTLC-densitometric method has also been developed for the separation of Loxoprofen from its degradation products.[1][3]
Experimental Protocol: HPTLC
-
Stationary Phase: Silica gel F254 plates.[1]
-
Mobile Phase (Developing System): A mixture of toluene, acetone, and acetic acid in the ratio of 1.8:1.0:0.1 (v/v/v).[1]
-
Detection: Densitometric scanning at 220 nm.[1]
Performance Comparison
| Feature | RP-HPLC | HPTLC |
| Resolution | High | Moderate |
| Sensitivity | High | Moderate |
| Quantification | Highly Accurate and Precise | Good |
| Throughput | Lower (sequential analysis) | Higher (simultaneous analysis of multiple samples) |
| Solvent Consumption | Higher | Lower |
Visualizing the RP-HPLC Validation Workflow
The following diagram illustrates the logical workflow of the validation process for the RP-HPLC method, as per ICH guidelines.
Caption: RP-HPLC Method Validation Workflow.
References
- 1. Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN110261531B - Method for detecting related substances in loxoprofen or sodium salt thereof - Google Patents [patents.google.com]
Cross-validation of GC-MS and LC-MS methods for organic acid analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of organic acids is paramount. These molecules are key indicators of metabolic pathways, cellular health, and disease states. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), each offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
At a Glance: Key Differences Between GC-MS and LC-MS for Organic Acid Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interactions with a stationary phase. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Derivatization | Mandatory for most organic acids to increase volatility and thermal stability.[1][2][3] | Optional , can be used to enhance sensitivity and chromatographic retention.[4][5][6] |
| Sample Preparation | More complex and time-consuming due to the derivatization step.[7][8] | Generally simpler and faster sample preparation.[9] |
| Separation Efficiency | High separation efficiency for complex mixtures.[7] | Excellent separation capabilities, particularly with Ultra-High-Performance Liquid Chromatography (UHPLC).[7] |
| Sensitivity | Good sensitivity, often enhanced by derivatization.[10] Can be better for low-concentration quantitative analysis.[11] | Generally offers very high sensitivity, with detection limits in the low ng/mL to pg/mL range.[12] |
| Throughput | Lower throughput due to longer run times and sample preparation.[7] | Higher throughput with shorter analysis times.[6] |
| Compound Coverage | Well-suited for small, volatile organic acids. | Broad coverage of organic acids, including larger and less volatile molecules.[9] |
| Robustness | Considered a very robust and reliable technique. | Modern instruments are highly robust. |
Quantitative Performance Comparison
The choice between GC-MS and LC-MS often comes down to the specific requirements of the analysis, such as the desired sensitivity, the number of samples, and the specific organic acids of interest. The following table summarizes typical quantitative performance data from various studies.
| Parameter | GC-MS | LC-MS |
| Linearity (r²) | 0.9958 - 0.9996[10] | > 0.991[5] |
| Limit of Detection (LOD) | 0.04 - 0.42 µmol/L[10] | As low as 0.01 ng/mL[6] |
| Recovery | 82.97 - 114.96%[10] | 90 - 105%[6] |
| Precision (CV%) | 0.32 - 13.76%[10] | 2 - 13%[5] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for organic acid analysis using GC-MS and LC-MS.
Method Selection Logic
The decision to use GC-MS or LC-MS depends on several factors related to the analyte properties and the research objectives.
Detailed Experimental Protocols
Below are representative, generalized protocols for the analysis of organic acids by GC-MS and LC-MS. It is important to note that these protocols may require optimization for specific applications and matrices.
GC-MS Protocol: Derivatization and Analysis
This protocol outlines a common approach using silylation for the derivatization of organic acids prior to GC-MS analysis.[13][14]
-
Sample Preparation and Extraction:
-
To a 1 mL sample (e.g., urine, plasma), add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried residue, add a silylating reagent such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10][13][15]
-
Incubate the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.[13][14] Some methods may utilize ultrasound assistance to expedite the reaction.[10][16]
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Injection Volume: 1-2 µL.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70-100°C), hold for a few minutes, then ramp up to a final temperature of 280-300°C.[13][14][16]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: A typical mass range is 50-550 amu.[17]
-
Ion Source Temperature: 200-230°C.
-
-
LC-MS/MS Protocol: Direct Analysis
This protocol describes a direct analysis of organic acids without derivatization, a common application for LC-MS.[4][5]
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: Reversed-phase C18 columns are common, but for highly polar organic acids, Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exclusion columns may provide better retention and separation.[2][4][18]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid, acetic acid, or ammonium acetate to improve peak shape and ionization efficiency.[4][5]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), usually in negative ion mode for acidic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, which offers high selectivity and sensitivity.
-
-
Conclusion
Both GC-MS and LC-MS are powerful techniques for the analysis of organic acids. The choice between them is not always straightforward and depends on the specific research question, the nature of the organic acids being analyzed, and the available instrumentation.
-
GC-MS remains a robust and reliable method, particularly when high separation efficiency is required for complex mixtures of volatile organic acids. Its main drawback is the necessity of a sometimes laborious derivatization step.[7]
-
LC-MS , especially when coupled with tandem mass spectrometry, is often considered the gold standard for its high sensitivity, specificity, and applicability to a broader range of organic acids without the need for derivatization.[12] Its speed and simpler sample preparation make it well-suited for high-throughput applications.[6][7]
For laboratories conducting a wide range of metabolic studies, having access to both techniques provides the versatility to tackle diverse analytical challenges in the comprehensive analysis of organic acids.
References
- 1. youtube.com [youtube.com]
- 2. shimadzu.com [shimadzu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. mdpi.com [mdpi.com]
- 6. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 13. scispace.com [scispace.com]
- 14. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. metbio.net [metbio.net]
- 18. agilent.com [agilent.com]
The Evolving Landscape of Anti-Inflammatory Agents: A Comparative Analysis of 2-Methoxy-5-methylphenylacetic Acid and Its Derivatives
For Immediate Release
[City, State] – In the continuous quest for more effective and safer anti-inflammatory drugs, researchers and drug development professionals are increasingly focusing on the nuanced structural modifications of known pharmacophores. This guide provides a detailed comparative analysis of 2-Methoxy-5-methylphenylacetic acid and its derivatives, offering insights into their potential as anti-inflammatory agents. By examining their performance through supporting experimental data and outlining key experimental protocols, this document serves as a critical resource for scientists in the field.
The anti-inflammatory activity of phenylacetic acid derivatives is a well-established area of medicinal chemistry. These compounds often exert their effects through the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This guide delves into the structure-activity relationships (SAR) of this class of molecules, highlighting how subtle changes to the chemical structure can significantly impact biological activity.
Performance Comparison of Phenylacetic Acid Derivatives
While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, a comprehensive review of related compounds provides valuable insights into their potential efficacy. The following tables summarize the anti-inflammatory activity of various substituted phenylacetic acid and related derivatives, offering a predictive framework for the performance of this compound and its analogues.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Phenylacetic Acid Derivatives and Related Compounds
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound |
| Mefenamic Acid | 29.9 ± 0.09 | 5.3 | 5.64 | Celecoxib (IC50 = 14.93 ± 0.12 µM for COX-1)[1] |
| Indomethacin Amide (7) | >100 | 0.009 | >11111 | Indomethacin |
| Indomethacin Ester (8) | >100 | 0.2 | >500 | Indomethacin |
| Meclofenamate Amide (25) | >100 | 0.2 | >500 | Meclofenamic Acid |
| Meclofenamate Amide (31) | >100 | 0.12 | >833 | Meclofenamic Acid |
| Compound 5s | 183.12 | 2.51 | 72.95 | Ibuprofen |
| Compound 5u | 134.12 | 1.79 | 74.92 | Ibuprofen |
| Compound 4b | 3.34 | 0.11 | 30.36 | Indomethacin |
| Compound 4d | 5.16 | 0.17 | 30.35 | Indomethacin |
| Compound 4f | 7.96 | 0.15 | 53.06 | Indomethacin |
Note: The compounds listed above are structurally related to this compound and provide an indication of the potential activity of its derivatives. The data is compiled from multiple sources for comparative purposes.
Table 2: In Vivo Anti-Inflammatory Activity and Cytokine Inhibition
| Compound/Derivative | In Vivo Model | % Inhibition of Edema | TNF-α Inhibition | PGE2 Inhibition | Reference Compound |
| Compound 5f | Carrageenan-induced paw edema | 63.35% | 61.04% | 60.58% | Mefenamic Acid, Celecoxib[1] |
| Compound 7b | Carrageenan-induced paw edema | 46.51% | 64.88% | 57.07% | Mefenamic Acid, Celecoxib[1] |
| Compound 5s | Carrageenan-induced paw edema | 80.87% | 75.49% | - | Ibuprofen[2] |
| Compound 5u | Carrageenan-induced paw edema | 80.63% | 71.52% | - | Ibuprofen[2] |
| Compound 3f (20 mg/kg) | Carrageenan-induced paw edema | Significant at 2h (p=0.001) | - | - | Diclofenac[3] |
| Compound 3f (40 mg/kg, repeated dose) | LPS-induced systemic inflammation | - | Significant (p=0.032) | - | Diclofenac[3] |
Note: This table showcases the in vivo efficacy and impact on key inflammatory mediators of related compounds, suggesting potential therapeutic avenues for novel derivatives.
Structure-Activity Relationship (SAR) Insights
The analysis of various phenylacetic acid derivatives reveals several key SAR trends:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for both potency and selectivity. Halogen substitution in the phenoxy ring of (2-phenoxyphenyl)acetic acids has been shown to significantly enhance anti-inflammatory activity.[4]
-
Acidic Moiety Modification: Conversion of the carboxylic acid group in non-steroidal anti-inflammatory drugs (NSAIDs) to amides or esters can lead to potent and highly selective COX-2 inhibitors.[5]
-
Hydrophobicity and Bulk: The introduction of bulky, hydrophobic groups can influence the binding affinity to the active site of COX enzymes.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro and in vivo assays are provided below.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, and the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The enzyme is pre-incubated with the test compound for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Termination and Analysis: The reaction is stopped after a defined period (e.g., 2 minutes) by adding hydrochloric acid. The formation of prostaglandins (e.g., PGE2) is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from a dose-response curve.
In Vitro TNF-α Release Assay in Macrophages
Objective: To evaluate the ability of test compounds to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated macrophages.
Methodology:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.
-
Cell Stimulation: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for a period sufficient to induce TNF-α production (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The percentage inhibition of TNF-α release by the test compound is calculated relative to the LPS-stimulated control.
Visualizing the Path Forward: Signaling Pathways and Workflows
To provide a clearer understanding of the mechanisms of action and experimental processes, the following diagrams have been generated.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Structural Confirmation of 2-Methoxy-5-methylphenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic pathways for obtaining 2-Methoxy-5-methylphenylacetic acid and details the analytical techniques crucial for its structural confirmation. Due to the limited availability of a complete, published experimental protocol and corresponding spectral data for the target molecule, this guide presents plausible and established synthetic routes and utilizes spectral data from the closely related analog, 2-methoxyphenylacetic acid, for comparative purposes.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several established methods for the preparation of substituted phenylacetic acids. Below is a comparison of two viable synthetic strategies.
| Synthetic Route | Starting Material | Key Reagents & Conditions | Advantages | Disadvantages |
| Route 1: Hydrolysis of Benzyl Cyanide | 2-Methoxy-5-methylbenzyl chloride | 1. NaCN, DMSO2. H₂SO₄ (aq), heat | - High-yielding and reliable.- Starting materials are commercially available. | - Use of highly toxic sodium cyanide.- Requires strongly acidic and high-temperature conditions for hydrolysis. |
| Route 2: Willgerodt-Kindler Reaction | 2-Methoxy-5-methylacetophenone | 1. Sulfur, Morpholine, heat2. NaOH (aq), heat | - Avoids the use of cyanide.- One-pot conversion of the acetophenone to the thioamide. | - Can have variable yields.- The thioamide intermediate requires a separate hydrolysis step. |
Experimental Protocols
Route 1: Proposed Synthesis via Hydrolysis of 2-Methoxy-5-methylbenzyl Cyanide
Step 1: Synthesis of 2-Methoxy-5-methylbenzyl Cyanide
-
In a round-bottom flask, dissolve 2-methoxy-5-methylbenzyl chloride (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) (1.1 equivalents) portion-wise while maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methoxy-5-methylbenzyl cyanide.
Step 2: Hydrolysis to this compound
-
To the crude 2-methoxy-5-methylbenzyl cyanide, add a mixture of sulfuric acid and water (e.g., 3:2 v/v).
-
Heat the mixture to reflux (approximately 120-140°C) and stir vigorously for 3-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Route 2: Proposed Synthesis via the Willgerodt-Kindler Reaction
Step 1: Synthesis of 2-Methoxy-5-methylphenylthioacetamide
-
In a flask equipped with a reflux condenser, mix 2-methoxy-5-methylacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents).
-
Heat the mixture to reflux (around 130-140°C) for 6-8 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain the crude morpholide intermediate.
Step 2: Hydrolysis to this compound
-
To the crude thioamide, add an aqueous solution of sodium hydroxide (e.g., 20%).
-
Heat the mixture to reflux until the evolution of morpholine ceases.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and recrystallize to yield the final product.
Structural Confirmation: A Comparative Overview
The definitive confirmation of the synthesized this compound structure relies on a combination of spectroscopic methods. Below is a comparison of expected data for the target molecule with experimental data for the analog, 2-methoxyphenylacetic acid.
Table 1: Comparison of Expected Spectroscopic Data
| Spectroscopic Technique | This compound (Expected) | 2-Methoxyphenylacetic Acid (Analog - Experimental Data)[1] | Key Structural Features Confirmed |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~10-12 (s, 1H, COOH), 6.8-7.2 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃), 3.6 (s, 2H, CH₂), 2.3 (s, 3H, Ar-CH₃) | δ 10.9 (br s, 1H, COOH), 7.2-7.4 (m, 2H, Ar-H), 6.8-7.0 (m, 2H, Ar-H), 3.8 (s, 3H, OCH₃), 3.7 (s, 2H, CH₂) | Presence of carboxylic acid proton, aromatic protons, methoxy group, methylene protons, and an aromatic methyl group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~178 (C=O), 157 (C-OCH₃), 130-135 (Ar-C), 110-125 (Ar-CH), 55 (OCH₃), 41 (CH₂), 21 (Ar-CH₃) | δ 177.1 (C=O), 157.5 (C-OCH₃), 131.2, 128.9, 123.6, 121.1, 110.7 (Ar-C), 55.4 (OCH₃), 36.6 (CH₂) | Presence of carboxylic acid carbonyl, aromatic carbons (substituted and unsubstituted), methoxy carbon, methylene carbon, and an aromatic methyl carbon. |
| IR (KBr, cm⁻¹) | ~2500-3300 (br, O-H), ~1700 (s, C=O), ~1600, 1500 (m, C=C), ~1250 (s, C-O) | ~2500-3300 (br, O-H), ~1705 (s, C=O), ~1600, 1495 (m, C=C), ~1245 (s, C-O) | Presence of carboxylic acid O-H and C=O stretching, aromatic C=C stretching, and ether C-O stretching. |
| Mass Spec. (EI) | m/z 180 (M⁺), 135 (M⁺ - COOH), 121 (M⁺ - COOH, CH₂) | m/z 166 (M⁺), 121 (M⁺ - COOH) | Molecular ion peak and characteristic fragmentation pattern confirming the loss of the carboxylic acid group. |
Note: The chemical shifts (δ) are approximate and can vary based on the solvent and other experimental conditions.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted phenylacetic acid, applicable to the routes described above.
Caption: A generalized workflow for the synthesis, purification, and structural analysis of substituted phenylacetic acids.
References
Purity Analysis of 2-Methoxy-5-methylphenylacetic Acid: A Comparative Guide to Titrimetric and Chromatographic Methods
For researchers, scientists, and professionals engaged in drug development and chemical synthesis, the accurate determination of purity is a cornerstone of quality control and a prerequisite for reliable experimental outcomes. This guide provides a comprehensive comparison of classical and modern analytical techniques for assessing the purity of 2-Methoxy-5-methylphenylacetic acid. We present a detailed examination of the traditional acid-base titration method alongside modern chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide includes detailed experimental protocols, data presentation in a comparative format, and workflow diagrams to assist in selecting the most suitable method for your analytical needs.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, throughput, and the nature of potential impurities. While titration offers a straightforward and cost-effective approach for determining the overall acidic content, chromatographic methods provide a more detailed impurity profile.
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Neutralization reaction between the acidic analyte and a standardized basic titrant. | Differential partitioning of the analyte and impurities between a stationary phase and a mobile liquid phase. | Separation of volatile compounds based on their boiling points and partitioning between a stationary phase and a carrier gas, followed by mass-based detection and identification. |
| Information Provided | Overall acidity, expressed as % purity (w/w). | Purity based on peak area percentage, retention time for identification, and quantification of individual impurities. | Purity based on peak area percentage, confident identification of volatile impurities based on mass spectra, and quantification. |
| Key Advantages | - Low cost- Simple instrumentation- High precision when performed carefully- Provides an absolute measure of acidic content | - High resolution and sensitivity- Suitable for non-volatile and thermally labile compounds- Well-established and robust | - High sensitivity and specificity- Provides structural information for impurity identification- Excellent for volatile and semi-volatile impurities |
| Key Limitations | - Non-specific; titrates all acidic impurities- Lower sensitivity compared to chromatographic methods- Requires larger sample amounts | - Higher cost of instrumentation and solvents- Method development can be time-consuming | - Not suitable for non-volatile or thermally labile compounds without derivatization- Derivatization adds complexity and potential for error |
| Typical Purity Benchmark | A commercially available standard has a stated purity of approximately 95-96%.[1] | Not specified, but would be expected to be >95% area. | Not specified, but would be expected to be >95% area. |
Experimental Protocols
Purity Determination by Acid-Base Titration
This method determines the purity of this compound by titrating a known mass of the sample with a standardized solution of sodium hydroxide.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Ethanol (or a suitable solvent if the acid is not water-soluble)
-
Analytical balance
-
Burette, pipette, and conical flasks
Procedure:
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample into a conical flask.
-
Dissolution: Add a suitable solvent to dissolve the sample. If the sample is not readily soluble in water, use a minimal amount of a neutralized alcohol like ethanol before adding deionized water.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the sample solution.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution from a burette until a faint, permanent pink color is observed.
-
Record Volume: Record the volume of NaOH solution consumed.
-
Calculation: The purity of the sample is calculated using the following formula:
Where:
-
V = Volume of NaOH solution consumed (in L)
-
M = Molarity of the NaOH solution (in mol/L)
-
E = Molar mass of this compound (180.20 g/mol )
-
W = Weight of the sample (in g)
-
Workflow for Titration:
References
Comparing the efficacy of different catalysts for phenylacetic acid synthesis
For researchers, scientists, and professionals in drug development, the synthesis of phenylacetic acid (PAA) and its derivatives is a cornerstone of creating numerous pharmaceuticals and other valuable organic compounds. The efficiency of PAA synthesis is critically dependent on the chosen catalytic system, with each offering distinct advantages in terms of yield, selectivity, and operational conditions. This guide provides an objective comparison of various catalytic methods for phenylacetic acid synthesis, supported by experimental data and detailed protocols.
Comparative Performance of Catalysts
The selection of a catalyst profoundly influences the outcome of phenylacetic acid synthesis. The following table summarizes quantitative data from various catalytic systems, highlighting their performance under specific experimental conditions.
| Catalytic Method | Catalyst | Starting Material(s) | Reaction Conditions | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| Palladium-Catalyzed Carbonylation | Pd(PPh₃)₂Cl₂ | 2,4-Dichlorobenzyl chloride, CO | 80°C, 1.5 MPa CO, 20 h | 99 | 95 | - | [1] |
| PdCl₂ | 2,4-Dichlorobenzyl chloride, CO | 80°C, 1.5 MPa CO, 20 h | 82 | 55 | - | [1] | |
| PdCl₂/PPh₃ | 2,4-Dichlorobenzyl chloride, CO | 80°C, 1.5 MPa CO, 20 h | 90 | 67 | - | [1] | |
| Cobalt-Catalyzed Carbonylation | Co₂(CO)₈ with Phase Transfer Catalyst | Benzyl chloride, CO | Room Temp, 1 bar CO | - | up to 97.6 | Quantitative | [2] |
| Rhodium-Catalyzed Carbonylation | RhCl₃ with Iodine Promoter | Benzyl alcohol, CO | Varies | - | - | - | [2] |
| Tellurium-Catalyzed Oxidation | TeBr₄ | Benzene, Acetic Acid, O₂ | 150°C, 16 psig O₂, 6 h | 13.3 | - | 88.1 | [3] |
| Biocatalysis | Recombinant E. coli | L-phenylalanine | Varies | >99 | - | - | [4] |
| Phase Transfer Catalysis (Willgerodt-Kindler) | Triethyl benzyl ammonium chloride (TEBA) | Acetophenone, Sulfur, Morpholine | 100°C | - | Good to Excellent | - | [5] |
| Acid-Catalyzed Hydrolysis | H₂SO₄ | Benzyl cyanide | Reflux | - | ~80 | - | [6] |
Experimental Protocols
Reproducibility and comparison of experimental results hinge on detailed methodologies. The following are protocols for key catalytic systems.
Palladium-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride[1]
-
Reaction Setup : A high-pressure reactor is charged with 2,4-dichlorobenzyl chloride (0.01 mol), xylene (10 mL) as the solvent, bistriphenylphosphine palladium dichloride (0.13 mmol), tetraethylammonium chloride (0.18 mmol), and a 4 M solution of sodium hydroxide (8 mL).
-
Reaction : The reactor is pressurized with carbon monoxide to 1.5 MPa. The reaction mixture is then heated to 80°C and stirred for 20 hours.
-
Work-up and Isolation : After the reaction is complete, the reactor is cooled to room temperature, and the excess CO is carefully vented. The resulting mixture is processed to isolate the 2,4-dichlorophenylacetic acid.
Tellurium-Catalyzed Oxidative Carbonylation of Benzene[3]
-
Reaction Setup : A Fisher-Porter glass reactor equipped with a magnetic stirring bar and gas inlet is charged with acetic acid (99.59 g), benzene (12 g), and tellurium tetrabromide (8.41 g) as the catalyst.
-
Reaction : The mixture is heated to 150°C under an oxygen pressure of 16 psig for 6 hours.
-
Product Isolation : After the reaction, the unreacted benzene is recovered. The acetic acid is removed by distillation to yield phenylacetic acid.
Acid-Catalyzed Hydrolysis of Benzyl Cyanide[6]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a stirrer, a mixture of 100 cc of water, 100 cc of concentrated sulfuric acid, and 100 cc of glacial acetic acid is prepared. To this, 100 g of benzyl cyanide is added.
-
Reaction : The mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Isolation : Upon completion, the reaction mixture is cooled and poured onto crushed ice, causing the phenylacetic acid to precipitate as a white solid. The solid is collected by vacuum filtration and washed with cold water.
-
Purification : The crude product can be purified by recrystallization from hot water or a suitable organic solvent system.
Visualizing the Synthetic Pathway
To illustrate a common experimental approach, the following diagram outlines a generalized workflow for the synthesis of phenylacetic acid via the carbonylation of a benzyl halide.
Conclusion
While traditional methods such as the hydrolysis of benzyl cyanide remain viable, modern catalytic approaches, particularly those employing palladium and other transition metals, offer high yields and selectivity under specific conditions.[1][2] For more environmentally benign syntheses, biocatalytic routes are emerging as highly efficient alternatives, demonstrating near-quantitative conversion of renewable feedstocks.[4] The choice of catalyst ultimately depends on factors such as substrate scope, desired purity, economic viability, and environmental impact. This guide provides a foundational comparison to aid researchers in making informed decisions for the synthesis of phenylacetic acid and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4237314A - Phenyl acetic acid preparation - Google Patents [patents.google.com]
- 4. Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Stability of 2-Methoxy-5-methylphenylacetic Acid Under Diverse pH Conditions: A Comparative Analysis
Comparison with Alternative Phenylacetic Acid Derivatives
The stability of 2-Methoxy-5-methylphenylacetic acid can be benchmarked against other phenylacetic acid derivatives to understand the influence of its specific substituents on degradation pathways. The electron-donating methoxy and methyl groups on the aromatic ring may influence its susceptibility to oxidation and hydrolysis.[1] For instance, compared to unsubstituted phenylacetic acid, the methoxy group might increase reactivity under certain conditions. The stability profile is crucial for determining appropriate formulation strategies, storage conditions, and predicting shelf-life.[]
Data Presentation
The following tables present hypothetical yet realistic data illustrating the expected stability profile of this compound and a common comparator, 2-Methoxyphenylacetic acid, under forced degradation conditions at 40°C for 30 days.
Table 1: Stability of this compound at 40°C
| pH | Initial Assay (%) | 7 Days (%) | 15 Days (%) | 30 Days (%) | Major Degradants |
| 2.0 (0.01 N HCl) | 100 | 99.1 | 98.2 | 96.5 | Hydrolysis Product A |
| 4.5 (Acetate Buffer) | 100 | 99.8 | 99.5 | 99.1 | Minimal Degradation |
| 7.0 (Phosphate Buffer) | 100 | 99.7 | 99.4 | 98.9 | Oxidative Product B |
| 9.0 (Borate Buffer) | 100 | 98.5 | 96.9 | 94.2 | Hydrolysis Product C |
Table 2: Stability of 2-Methoxyphenylacetic Acid (Comparator) at 40°C
| pH | Initial Assay (%) | 7 Days (%) | 15 Days (%) | 30 Days (%) | Major Degradants |
| 2.0 (0.01 N HCl) | 100 | 99.3 | 98.5 | 97.0 | Hydrolysis Product X |
| 4.5 (Acetate Buffer) | 100 | 99.9 | 99.7 | 99.4 | Minimal Degradation |
| 7.0 (Phosphate Buffer) | 100 | 99.8 | 99.6 | 99.2 | Oxidative Product Y |
| 9.0 (Borate Buffer) | 100 | 98.8 | 97.5 | 95.1 | Hydrolysis Product Z |
Experimental Protocols
The following are detailed methodologies for conducting a pH stability study, which are essential for generating reliable and reproducible data.
Forced Degradation Study Under Different pH Conditions
Objective: To evaluate the susceptibility of this compound to hydrolysis across a range of pH values.[2][7][4]
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate, Acetate, and Borate buffers at various pH values (e.g., pH 2, 4.5, 7, 9)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Calibrated pH meter
-
Temperature-controlled chambers/water baths
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS) for analysis.
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix the stock solution with an equal volume of high-purity water.
-
Buffered Solutions: Prepare solutions of the API in buffers at various pH values (e.g., 2, 4.5, 7, 9).
-
-
Incubation: Incubate the prepared solutions at a specified temperature (e.g., 40°C, 60°C) and protect them from light.[1]
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 6, 12, 24, 48 hours, and then weekly).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent drug and the formation of any degradation products.
-
Visualizations
The following diagrams illustrate the typical workflow for a stability study and a conceptual degradation pathway.
References
Quantifying 2-Methoxy-5-methylphenylacetic Acid: A Guide to Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of 2-Methoxy-5-methylphenylacetic acid, the choice of an appropriate internal standard is paramount to achieving accurate and reliable analytical results. This guide provides an objective comparison of isotope-labeled internal standards with alternative approaches, supported by representative experimental data and detailed protocols for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
The Gold Standard: Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][2][3] These standards are analogues of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). The key advantage of a SIL internal standard is its chemical and physical near-identity to the analyte.[2] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[1][4][5]
Performance Comparison: Isotope-Labeled vs. Structural Analogue Internal Standards
This table summarizes the expected performance characteristics when using a SIL internal standard versus a structural analogue for the quantification of this compound. The data presented are representative of typical performance observed for similar aromatic acids in bioanalytical methods.
| Performance Metric | Isotope-Labeled Internal Standard (e.g., this compound-d₃) | Structural Analogue Internal Standard (e.g., 2-Methoxyphenylacetic acid) | Key Advantages of Isotope-Labeled Standard |
| Accuracy (% Bias) | Typically < ±5% | Can be > ±15% | Co-elution and similar ionization behavior minimize differential matrix effects, leading to higher accuracy.[5] |
| Precision (%RSD) | < 5% | < 15% | Nearly identical physicochemical properties reduce variability during sample processing.[5][6] |
| Linearity (r²) | > 0.999 | > 0.99 | Robust correction for variations across the concentration range. |
| Limit of Quantification (LOQ) | Lower | Higher | Improved signal-to-noise due to better correction for baseline noise and matrix interference. |
| Matrix Effect | Effectively compensated | Variable compensation | The SIL standard experiences the same ion suppression or enhancement as the analyte.[7] |
| Extraction Recovery | Effectively compensated | Variable compensation | Near-identical recovery efficiencies during sample preparation.[1] |
Experimental Protocols
The following are detailed, representative protocols for the quantification of this compound in a biological matrix (e.g., plasma) using an isotope-labeled internal standard.
LC-MS/MS Quantification Protocol
This method is suitable for the sensitive and specific quantification of this compound in complex biological matrices.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d₃ in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 179.1 → 135.1 (Quantifier), 179.1 → 107.1 (Qualifier)
-
This compound-d₃: m/z 182.1 → 138.1
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
GC-MS Quantification Protocol
This protocol is an alternative for volatile analytes or when derivatization can improve chromatographic performance and sensitivity.
1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 200 µL of plasma sample, add 10 µL of the internal standard working solution (e.g., 1 µg/mL this compound-d₃ in methanol).
-
Add 50 µL of 1 M HCl to acidify the sample.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.
2. GC-MS Conditions
-
Gas Chromatography:
-
Mass Spectrometry (Single Quadrupole or Triple Quadrupole):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM) or MRM:
-
Monitor characteristic ions for the TMS-derivatives of the analyte and internal standard.
-
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for quantitative analysis using an internal standard.
Caption: LC-MS/MS quantification workflow.
Caption: GC-MS quantification workflow.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NULL [szabo-scandic.com]
- 3. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Assessing the Reproducibility of 2-Methoxy-5-methylphenylacetic Acid Synthesis: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, the reliable and reproducible synthesis of key intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes to 2-Methoxy-5-methylphenylacetic acid, a valuable building block in medicinal chemistry. By presenting detailed experimental protocols and summarizing key performance indicators, this document aims to assist in the selection of a robust and efficient synthetic strategy.
Synthetic Route 1: Multi-step Synthesis via Friedel-Crafts Acylation and Willgerodt-Kindler Reaction
A plausible and frequently utilized approach for the synthesis of phenylacetic acid derivatives involves a two-step process commencing with a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction and subsequent hydrolysis. This route leverages readily available starting materials and well-established chemical transformations.
Logical Workflow for Synthetic Route 1
Caption: Synthetic workflow for this compound via Route 1.
Experimental Protocols for Route 1
Step 1: Synthesis of 2-Methoxy-5-methylacetophenone via Friedel-Crafts Acylation
The Friedel-Crafts acylation of 4-methylanisole with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, is a standard method for the preparation of the key intermediate, 2-methoxy-5-methylacetophenone. The methoxy group is an ortho-, para-director, and due to steric hindrance from the methyl group, the acylation is expected to predominantly occur at the position ortho to the methoxy group.
-
Materials: 4-methylanisole, acetic anhydride, anhydrous aluminum chloride, carbon disulfide (or other suitable inert solvent), hydrochloric acid, diethyl ether.
-
Procedure: To a stirred suspension of anhydrous aluminum chloride in carbon disulfide, cooled in an ice bath, a solution of acetic anhydride is added dropwise. Subsequently, a solution of 4-methylanisole in carbon disulfide is added at a rate that maintains the reaction temperature below 10°C. After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product can be purified by vacuum distillation or recrystallization.
Step 2: Synthesis of 2-(2-Methoxy-5-methylphenyl)thioacetomorpholide via Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction provides a method for the conversion of aryl ketones to the corresponding thioamides.[1][2] This reaction is known to be sensitive to reaction conditions, and optimization may be required to achieve high and reproducible yields.[1]
-
Materials: 2-methoxy-5-methylacetophenone, sulfur, morpholine.
-
Procedure: A mixture of 2-methoxy-5-methylacetophenone, elemental sulfur, and morpholine is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into water. The precipitated solid, the crude thioamide, is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Step 3: Hydrolysis of 2-(2-Methoxy-5-methylphenyl)thioacetomorpholide
The final step is the hydrolysis of the thioamide to the desired carboxylic acid. This can be achieved under either acidic or basic conditions.[3][4]
-
Materials: 2-(2-Methoxy-5-methylphenyl)thioacetomorpholide, sodium hydroxide (for basic hydrolysis) or sulfuric acid (for acidic hydrolysis), diethyl ether, hydrochloric acid.
-
Procedure (Basic Hydrolysis): The crude thioamide is refluxed in an aqueous or alcoholic solution of sodium hydroxide. After the reaction is complete (monitored by TLC), the mixture is cooled, and the alcohol (if used) is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting material or non-acidic byproducts. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.
Quantitative Data for Route 1
| Step | Reaction | Starting Material | Key Reagents | Typical Yield (%) | Reported Purity (%) | Reproducibility Notes |
| 1 | Friedel-Crafts Acylation | 4-Methylanisole | Acetic anhydride, AlCl₃ | 70-85 | >95 (after purification) | Yield can be sensitive to the quality of AlCl₃ and reaction temperature control. Anhydrous conditions are crucial.[5] |
| 2 | Willgerodt-Kindler | 2-Methoxy-5-methylacetophenone | Sulfur, Morpholine | 60-80 | >90 (crude) | Reaction time and temperature are critical parameters. Yields can vary depending on the substrate and specific conditions.[1] |
| 3 | Hydrolysis | 2-(2-Methoxy-5-methylphenyl)thioacetomorpholide | NaOH or H₂SO₄ | 80-95 | >98 (after recrystallization) | Generally a high-yielding and reproducible step. Purity of the final product is highly dependent on the completeness of the hydrolysis and the purification method.[3][4] |
Alternative Synthetic Route 2: From 2-Methoxy-5-methylbenzaldehyde
An alternative approach to this compound can be envisioned starting from the corresponding benzaldehyde derivative. This route may involve conversion of the aldehyde to a benzyl halide followed by cyanation and subsequent hydrolysis.
Logical Workflow for Alternative Route 2
Caption: Synthetic workflow for this compound via Route 2.
Experimental Protocols for Route 2 (Proposed)
Step 1: Reduction of 2-Methoxy-5-methylbenzaldehyde
-
Procedure: The aldehyde would be reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride in an alcoholic solvent.
Step 2: Conversion to Benzyl Halide
-
Procedure: The resulting benzyl alcohol would then be converted to a benzyl halide (chloride or bromide) using a halogenating agent such as thionyl chloride or phosphorus tribromide.
Step 3: Cyanation of Benzyl Halide
-
Procedure: The benzyl halide would undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent to yield the corresponding benzyl cyanide.
Step 4: Hydrolysis of Benzyl Cyanide
-
Procedure: The final step involves the hydrolysis of the nitrile to the carboxylic acid, which can be achieved under acidic or basic conditions, similar to Step 3 in Route 1.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Friedel-Crafts & Willgerodt-Kindler | Route 2: From Benzaldehyde (Proposed) |
| Number of Steps | 3 | 4 |
| Starting Materials | 4-Methylanisole, Acetic anhydride | 2-Methoxy-5-methylbenzaldehyde |
| Key Transformations | Friedel-Crafts Acylation, Willgerodt-Kindler Reaction, Hydrolysis | Reduction, Halogenation, Cyanation, Hydrolysis |
| Potential Reproducibility Issues | Friedel-Crafts acylation can be sensitive to catalyst quality and conditions. The Willgerodt-Kindler reaction is known for variable yields.[1][5] | Each step is a generally reliable transformation, but the overall yield depends on the efficiency of four consecutive steps. Handling of toxic reagents like sodium cyanide is a major consideration. |
| Overall Yield (Estimated) | Moderate to Good | Potentially lower due to the increased number of steps. |
| Scalability | Friedel-Crafts and hydrolysis are generally scalable. The Willgerodt-Kindler reaction may present challenges on a larger scale due to its exothermic nature and the handling of sulfur. | Standard reactions are generally scalable, but the use of toxic cyanide may be a barrier for large-scale industrial synthesis. |
Conclusion
Both synthetic routes present viable pathways to this compound. Route 1, involving the Friedel-Crafts acylation and Willgerodt-Kindler reaction, is a more convergent approach with fewer steps. However, the reproducibility of the Willgerodt-Kindler reaction can be a concern and may require careful optimization of reaction parameters. Route 2, while longer, utilizes a series of more conventional and arguably more predictable transformations. The choice between these routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions. For ensuring high reproducibility, extensive optimization and validation of the chosen protocol are strongly recommended.
References
- 1. scispace.com [scispace.com]
- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 3. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Methoxy-5-methylphenylacetic Acid
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Methoxy-5-methylphenylacetic acid, a compound that requires careful management due to its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on guidelines for structurally similar organic acids and general chemical waste management principles.
I. Hazard Overview and Safety Precautions
Based on data for similar compounds such as 2-Methoxyphenylacetic acid, it is prudent to handle this compound as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or goggles.[1]
-
Hand Protection: Handle with compatible chemical-resistant gloves.[1]
-
Skin Protection: Wear a lab coat and ensure exposed skin is covered.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[1]
II. Step-by-Step Disposal Protocol
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[3] On-site treatment, such as neutralization, may be an option for dilute aqueous solutions but requires strict adherence to institutional and local regulations.
Step 1: Waste Collection and Segregation
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
The container must be compatible with acidic organic compounds.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: On-Site Neutralization (For Dilute Aqueous Solutions Only)
This procedure should only be performed by trained personnel and with prior approval from your EHS department.
-
Location: Conduct the neutralization in a certified chemical fume hood.
-
Procedure:
-
Slowly add a weak base, such as sodium bicarbonate or sodium hydroxide solution, to the stirred acidic waste.[4]
-
Monitor the pH of the solution continuously.
-
Continue adding the base until the pH is within a neutral range (typically 6.0-8.0).
-
Be aware that this reaction can be exothermic and may release gases.
-
Step 3: Final Disposal
-
Concentrated or Non-Aqueous Waste: This waste stream is considered hazardous and must be disposed of through a licensed hazardous waste contractor. Do not attempt to neutralize concentrated forms of the acid.
-
Neutralized Aqueous Waste: After confirming the pH is neutral, consult your institutional and local regulations. In some cases, neutralized and non-hazardous aqueous waste may be permissible for drain disposal with copious amounts of water, but this requires explicit approval.[5]
-
Empty Containers: Triple rinse the empty container with a suitable solvent (e.g., water). The rinsate must be collected and treated as hazardous waste. Once cleaned, the container can be disposed of as non-hazardous lab waste according to your facility's guidelines.[6][7]
III. Quantitative Data Summary
While specific quantitative disposal data for this compound is not available, the table below summarizes key hazard information for the structurally similar 2-Methoxyphenylacetic acid, which should be considered as a guideline.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methoxy-5-methylphenylacetic Acid
For Immediate Reference: Key Safety and Handling Information
This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Methoxy-5-methylphenylacetic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment. This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE): A Task-Based Summary
A comprehensive personal protective equipment strategy is fundamental to minimizing exposure and ensuring personal safety. The following table summarizes the required PPE for handling this compound, categorized by laboratory task.
| Task | Eye and Face Protection | Skin Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | Chemical safety goggles with side-shields conforming to EN166 or NIOSH approved.[3] A face shield may be required for larger quantities. | Chemical-resistant gloves (Nitrile or Neoprene recommended). Inspect for damage before use.[3] A lab coat or chemical-resistant apron is mandatory.[4] | A NIOSH-approved respirator is required when working outside of a chemical fume hood or if there is a risk of generating dust.[4] |
| Dissolving and Solution Handling | Chemical safety goggles or a face shield.[4] | Chemical-resistant gloves. A lab coat or chemical-resistant apron to protect against splashes.[4] | Work in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling vapors.[3][5] |
| Reaction Monitoring and Work-up | Chemical safety goggles and a face shield are strongly recommended. | Chemical-resistant gloves and a lab coat are mandatory. | All operations should be conducted within a certified chemical fume hood. |
| Waste Disposal | Chemical safety goggles. | Chemical-resistant gloves and a lab coat. | Not generally required if handling sealed waste containers. |
Operational Plan: A Step-by-Step Handling Procedure
A standardized operational plan is crucial for the safe management of this compound within a laboratory setting.
1. Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Designate Work Area: All work should be conducted in a well-ventilated area, ideally within a certified chemical fume hood.[3][5]
-
Assemble Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and functional.
-
Gather Materials: Have all necessary equipment and reagents for the experiment, as well as spill control materials, readily available.
2. Handling:
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing and Transfer:
-
Handle the solid chemical with care to avoid generating dust.[3]
-
Use appropriate tools such as spatulas and weighing paper.
-
Keep the container of the chemical closed when not in use.
-
-
Dissolving and Reactions:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If heating is required, do so in a controlled manner within the fume hood. The compound may form explosive mixtures with air upon intense heating.
-
Continuously monitor the reaction for any unexpected changes.
-
3. In Case of a Spill:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal.[3][4] Avoid actions that could create dust.[3]
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent and then soap and water.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including excess this compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed container.[3]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Disposal:
-
Empty containers should be rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Dispose of the rinsed containers in accordance with institutional and local regulations.
-
-
Final Disposal:
-
All chemical waste must be disposed of through an approved hazardous waste disposal facility.[5] Do not pour down the drain.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
